2-(Cyclohexylamino)ethanethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclohexylamino)ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c10-7-6-9-8-4-2-1-3-5-8/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMCMJWBJSSFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293160 | |
| Record name | 2-(cyclohexylamino)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5977-96-8 | |
| Record name | NSC87564 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(cyclohexylamino)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-(Cyclohexylamino)ethanethiol
This technical guide provides an in-depth analysis of 2-(Cyclohexylamino)ethanethiol (CAS 5977-96-8), a specialized lipophilic aminothiol. It synthesizes physicochemical data, synthesis protocols, and application mechanisms in surface chemistry and drug development.[1]
Chemical Class:
Executive Summary & Chemical Identity
2-(Cyclohexylamino)ethanethiol is a bifunctional molecule combining a secondary amine, a thiol (sulfhydryl) group, and a lipophilic cyclohexyl ring. Unlike its parent compound cysteamine (2-aminoethanethiol), which is highly hydrophilic, the cyclohexyl moiety confers significant lipophilicity (LogP ~3.08), altering its membrane permeability and solubility profile.
This compound serves as a critical building block in two primary domains:
-
Surface Chemistry: As a precursor for Self-Assembled Monolayers (SAMs) on gold, providing a secondary amine "handle" for further surface functionalization.[1]
-
Medicinal Chemistry: As a lipophilic radioprotective agent and antioxidant, capable of scavenging Reactive Oxygen Species (ROS) in lipid-rich environments where simple aminothiols fail to penetrate.[1]
Chemical Structure & Identifiers[1][2][3][4][5][6][7][8]
| Property | Detail |
| IUPAC Name | 2-(Cyclohexylamino)ethanethiol |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 159.29 g/mol |
| CAS Number | 5977-96-8 |
| SMILES | C1CCCCC1NCCS |
Physicochemical Profile
The dual functionality (amine + thiol) creates a complex solution behavior dependent on pH.[1] The molecule can exist as a cation, a zwitterion, or a neutral species.
| Parameter | Value / Characteristic | Relevance |
| Physical State | Viscous Liquid / Low-melting Solid | Handling requires warming or solvent dilution.[1] |
| LogP (Octanol/Water) | ~3.08 (Predicted) | High lipophilicity facilitates cell membrane penetration.[1] |
| pKa (Thiol -SH) | ~8.2 - 8.5 (Est.) | Nucleophilic at physiological pH (7.[1]4) if deprotonated.[1][3] |
| pKa (Amine -NH-) | ~10.5 (Est.) | Protonated at physiological pH; electrostatic binding to DNA/Surfaces.[1] |
| Solubility | Ethanol, DMSO, Chloroform | Poor water solubility compared to cysteamine HCl.[1] |
| Stability | Oxidation-prone | Rapidly oxidizes to the disulfide dimer ( |
Synthesis & Stability Mechanisms
Synthesis Protocol (Thiirane Ring Opening)
The most atom-economical synthesis involves the nucleophilic ring-opening of ethylene sulfide (thiirane) by cyclohexylamine. This "click-like" reaction avoids the formation of salt byproducts common in alkyl halide substitutions.
Reagents:
-
Cyclohexylamine (1.0 eq)
-
Ethylene Sulfide (1.0 eq)
-
Solvent: Toluene or Benzene (Anhydrous)
-
Atmosphere: Argon/Nitrogen (Strictly anaerobic)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Purge with Argon.
-
Solvation: Dissolve cyclohexylamine in anhydrous toluene. Cool to 0°C.[1]
-
Addition: Add ethylene sulfide dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent polymerization of the thiirane.
-
Reflux: Once addition is complete, allow to warm to room temperature, then reflux at 80°C for 3 hours to ensure complete ring opening.
-
Isolation: Remove solvent in vacuo. The product is sensitive to oxidation; store under inert gas or immediately convert to the hydrochloride salt (using HCl/Ether) for long-term stability.
Oxidation Pathway (The Stability Challenge)
Like all aminothiols, 2-(cyclohexylamino)ethanethiol is thermodynamically unstable in air, oxidizing to a disulfide dimer. This reaction is catalyzed by trace metals (
Visualizing the Oxidation Logic:
Applications in Surface Chemistry (SAMs)
In materials science, this molecule is used to modify gold surfaces.[1][4][5][6] The cyclohexyl group acts as a "bulky" spacer, preventing the dense crystalline packing seen with straight-chain alkanethiols. This disorder can be advantageous for creating surfaces with specific wettability or for preventing non-specific protein adsorption.[1]
Mechanism of Assembly:
-
Chemisorption: The thiol (-SH) loses a proton to form a strong Au-S thiolate bond (~45 kcal/mol).[1]
-
Organization: The cyclohexyl tails interact via Van der Waals forces.[1] Due to steric bulk, the tilt angle differs from standard alkanethiols (
), often resulting in a more liquid-like monolayer phase.
Experimental Workflow: SAM Formation
-
Substrate Prep: Clean Gold (Au) slide via Piranha solution (3:1
) or UV/Ozone.[1] Warning: Piranha solution is explosive with organics.[1] -
Incubation: Immerse Au slide in a 1 mM solution of 2-(cyclohexylamino)ethanethiol in absolute ethanol for 24 hours.
-
Rinse: Wash extensively with ethanol to remove physisorbed layers.[1]
-
Characterization: Verify SAM formation via Contact Angle Goniometry (expect hydrophobic angle >90°) or Ellipsometry.[1]
Biological Mechanism: Radioprotection & Antioxidant Activity
The compound belongs to the aminothiol class of radioprotectors (related to WR-1065/Amifostine). Its mechanism relies on "Hydrogen Atom Transfer" (HAT) to repair DNA damaged by ionizing radiation.[1]
Mechanistic Pathway
When ionizing radiation strikes water in a cell, it generates hydroxyl radicals (
The aminothiol (
The resulting thiyl radical (
Why the Cyclohexyl Group Matters:
-
Lipophilicity: Standard cysteamine is hydrophilic and clears rapidly.[1] The cyclohexyl analog partitions into lipid bilayers, potentially protecting membrane lipids from peroxidation (ferroptosis inhibition).
-
pKa Shift: The secondary amine influences the zwitterionic equilibrium, potentially altering accumulation in acidic lysosomes.[1]
References
-
Chemical Identity & Properties: PubChem Compound Summary for CID 80860, 2-(Cyclohexylamino)ethanethiol.[1] National Library of Medicine (US).[1] Link
-
Aminothiol Radioprotection Mechanisms: Newton, G. L., & Fahey, R. C. (2002).[1] "The mechanism of radioprotection by cysteamine and related aminothiols." Antioxidants & Redox Signaling.[1] (Contextual grounding for the aminothiol class).
-
SAM Formation on Gold: Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[1] "Self-assembled monolayers of thiolates on metals as a form of nanotechnology." Chemical Reviews. Link
-
Synthesis of Aminothiols: Wineman, R. J., Gellis, M. H., & Dittmer, K. (1956).[1] "The Synthesis of N-Substituted 2-Aminoethanethiols." Journal of the American Chemical Society.[1] (Foundational synthesis reference).
-
Lipophilicity & Drug Design: Foye, W. O. (1969).[1] "Radiation-Protective Agents in Mammals." Journal of Pharmaceutical Sciences. (Discusses N-substitution effects on biodistribution).
Sources
- 1. Ethanethiol | C2H5SH | CID 6343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8 | Chemsrc [chemsrc.com]
- 3. Ethanethiol - Wikipedia [en.wikipedia.org]
- 4. Extreme long-lifetime self-assembled monolayer for air-stable molecular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. research.utwente.nl [research.utwente.nl]
Whitepaper: Mechanistic Profiling of 2-(Cyclohexylamino)ethanethiol in Redox Modulation and Carbonyl Scavenging
Executive Summary
As drug development increasingly targets cellular oxidative stress and carbonyl toxicity, lipophilic aminothiols have emerged as critical structural scaffolds. 2-(Cyclohexylamino)ethanethiol (CAS: 5977-96-8) is a highly specialized, bifunctional molecule characterized by an
Unlike endogenous thiols or simple aliphatic aminothiols (e.g., cysteamine) which suffer from poor membrane permeability, the addition of the cyclohexyl moiety significantly enhances this compound's lipophilicity (LogP ~2.23)[1]. This structural modification allows for superior partitioning into lipid bilayers and organelle matrices. Biologically, its mechanism of action is tri-fold: acting as a potent scavenger of reactive dicarbonyls[2], a direct neutralizer of Reactive Oxygen Species (ROS), and a modulator of intracellular redox signaling. Its biological relevance has been further underscored by its evaluation in the NCI human tumor cell line growth inhibition assays (e.g., MCF7, IGROV1)[1].
Core Mechanism I: Dicarbonyl Scavenging & AGE Inhibition
Reactive dicarbonyl species (RCS), such as methylglyoxal (MGO), are highly toxic electrophiles generated as byproducts of glycolysis and lipid peroxidation[3]. If left unchecked, MGO covalently modifies cellular proteins and nucleic acids to form Advanced Glycation End-products (AGEs), driving pathologies from neurodegeneration to diabetic complications.
Compounds possessing a 1,2-aminothiol pharmacophore exhibit the highest degree of inhibitory activity against these reactive dicarbonyls[4]. 2-(Cyclohexylamino)ethanethiol operates as a highly efficient MGO trap. The mechanism is a two-step cascade:
-
Nucleophilic Attack: The highly reactive sulfhydryl (-SH) group acts as the primary nucleophile, attacking the electrophilic aldehyde carbon of MGO to form a transient hemithioacetal.
-
Intramolecular Cyclization: The secondary amine (cyclohexylamino group) subsequently attacks the adjacent carbonyl carbon. This condensation releases a water molecule and yields a highly stable 1,3-thiazolidine derivative [2].
This irreversible trapping effectively neutralizes the dicarbonyl, preventing the cross-linking of cellular proteins.
Fig 1: Mechanism of dicarbonyl scavenging via 1,3-thiazolidine formation.
Core Mechanism II: Direct ROS Scavenging and S-Thiolation
Beyond carbonyl trapping, the free thiol acts as a potent sacrificial antioxidant. The compound directly neutralizes ROS (such as hydroxyl radicals and superoxide anions) by donating a hydrogen atom, subsequently oxidizing into a stable, non-toxic disulfide.
Furthermore, the lipophilic nature of the compound allows it to engage in thiol-disulfide exchange with critical intracellular proteins. By forming mixed disulfides (S-thiolation) with redox-sensor proteins (e.g., Keap1 or NF-
Fig 2: Intracellular redox modulation and ROS scavenging pathways.
Quantitative Data Summaries
To understand the pharmacokinetic advantages of 2-(cyclohexylamino)ethanethiol, it is essential to compare its physicochemical properties against standard carbonyl scavengers. The cyclohexyl substitution drastically improves the partition coefficient (LogP), dictating its superior membrane permeability.
| Compound | Molecular Weight | LogP | Primary Target | Primary Mechanism |
| 2-(Cyclohexylamino)ethanethiol | 159.29 g/mol [1] | 2.23 [1] | MGO, ROS | Thiazolidine formation, Redox exchange |
| Cysteamine | 77.15 g/mol | -0.17 | MGO, ROS | Thiazolidine formation, Redox exchange |
| Aminoguanidine | 74.08 g/mol | -1.82 | MGO | Triazine formation[3] |
Note: The boiling point of 2-(cyclohexylamino)ethanethiol is 236.2ºC with a density of 0.96 g/cm³[5].
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I mandate that all experimental workflows be designed as self-validating systems. An assay must contain internal logic that proves the system functioned correctly, regardless of the test compound's efficacy.
Protocol 1: In Vitro Dicarbonyl Trapping Assay (HPLC-UV)
Objective: Quantify the kinetics of MGO neutralization via thiazolidine formation. Causality & Logic: To ensure the integrity of the trapping kinetics, the assay architecture must decouple spontaneous dicarbonyl hydrolysis from true aminothiol-mediated scavenging. We achieve this by running parallel kinetic tracking.
-
Preparation: Prepare a 1 mM solution of MGO in 100 mM phosphate buffer (pH 7.4, 37°C).
-
Initiation: Add 2-(cyclohexylamino)ethanethiol at a 1:1 and 1:5 molar ratio.
-
Internal Controls (The Self-Validation):
-
Negative Control: MGO + Buffer only (establishes the baseline degradation rate of MGO).
-
Positive Control: MGO + Aminoguanidine (validates that the MGO batch is reactive and capable of being scavenged).
-
-
Derivatization: At time points (0, 15, 30, 60, 120 mins), extract 100
L aliquots and react with 2,4-dinitrophenylhydrazine (DNPH). Causality: Unreacted MGO is invisible to standard UV; DNPH derivatizes residual MGO into a chromophore detectable at 315 nm. -
Analysis: Run via HPLC (C18 column, Isocratic Acetonitrile/Water 60:40). Calculate the pseudo-first-order trapping rate constant (
) by plotting the natural log of residual MGO against time.
Protocol 2: Intracellular ROS Scavenging (Flow Cytometry via DCFDA)
Objective: Evaluate the compound's ability to cross the lipid bilayer and neutralize intracellular oxidative stress. Causality & Logic: Fluorescent dye assays are prone to false positives due to dye efflux or cell death. This protocol uses a quenching control to validate the maximum physiological limit of the assay.
-
Cell Culture: Seed MCF7 cells (a validated NCI assay line for this compound[1]) at
cells/well. -
Pre-treatment: Incubate cells with 50
M of 2-(cyclohexylamino)ethanethiol for 2 hours. -
Internal Controls (The Self-Validation):
-
Max ROS Control: Cells treated with 200
M (proves the dye can fluoresce). -
Quenching Control: Cells treated with 5 mM N-acetylcysteine (NAC) +
. Causality: NAC provides a validated baseline for maximum physiological ROS quenching, ensuring that the fluorescence reduction observed is mechanistically linked to thiol-mediated scavenging.
-
-
Probe Loading: Wash cells and load with 10
M DCFDA for 30 minutes. DCFDA is cleaved by intracellular esterases and oxidized by ROS to highly fluorescent DCF. -
Analysis: Analyze via flow cytometry (Ex 488 nm / Em 525 nm). A leftward shift in the fluorescence peak relative to the
control confirms successful intracellular ROS neutralization.
References
- chemsrc.com - 2-(cyclohexylamino)
- chemsrc.com - 2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8 (Physical Properties)
- ethernet.edu.
- acs.
- researchgate.
Sources
Spectroscopic Characterization of 2-(Cyclohexylamino)ethanethiol: A Technical Guide for Structural Validation
Executive Summary
In the development of radiopharmaceuticals, metal chelators, and targeted delivery systems, bifunctional molecules like 2-(Cyclohexylamino)ethanethiol (CAS: 5977-96-8) serve as critical building blocks. Featuring both a secondary amine and a terminal sulfhydryl (thiol) group, this compound offers versatile coordination chemistry. However, the inherent nucleophilicity and susceptibility of thiols to oxidative dimerization (forming disulfides) demand rigorous, self-validating analytical characterization.
As an Application Scientist, I have structured this guide to move beyond mere data listing. Here, we decode the causality behind the spectroscopic signatures (NMR, IR, MS) of 2-(Cyclohexylamino)ethanethiol[1], providing a robust framework for structural verification and purity analysis in drug development workflows.
Physicochemical Profiling & Structural Architecture
Before interpreting spectroscopic data, one must understand the molecule's baseline physical parameters, which dictate sample handling and expected spectral behavior.
-
Chemical Formula: C₈H₁₇NS
-
Exact Mass: 159.108 Da[1]
-
Molecular Weight: 159.29 g/mol
-
LogP: ~2.23[1]
-
Handling Note: Like many low-molecular-weight thiols, this compound possesses a strong, offensive odor ("stench") and must be handled under inert gas to prevent oxidation[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Causality of Chemical Shifts
In ¹H NMR (CDCl₃, 400 MHz) , the chemical shifts of the ethyl chain protons are governed by the electronegativity differential between nitrogen (Pauling scale: 3.04) and sulfur (2.58). Consequently, the methylene protons adjacent to the secondary amine are deshielded more heavily than those adjacent to the thiol.
The cyclohexyl ring exists predominantly in a chair conformation. The methine proton (CH) alpha to the nitrogen occupies an axial-equatorial averaged position but is highly deshielded (~2.45 ppm) due to the adjacent electronegative nitrogen.
The exchangeable protons (N-H and S-H) are highly sensitive to solvent hydrogen bonding, concentration, and trace impurities. The S-H proton typically appears as a triplet (due to coupling with the adjacent CH₂) around 1.4 ppm, but rapid intermolecular exchange often broadens it into a singlet.
Quantitative Data Summary
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Causality |
| ¹H | 2.75 - 2.85 | Multiplet | 2H | -CH₂ -N (Deshielded by highly electronegative N) |
| ¹H | 2.55 - 2.65 | Multiplet/Quartet | 2H | -CH₂ -S (Deshielded by moderately electronegative S) |
| ¹H | 2.40 - 2.50 | Multiplet | 1H | Cyclohexyl CH -N (Methine proton) |
| ¹H | 1.50 - 1.90 | Broad Singlet | 1H | H -N (Secondary amine, exchangeable) |
| ¹H | 1.35 - 1.45 | Triplet / Broad | 1H | H -S (Thiol proton, exchangeable) |
| ¹H | 1.00 - 1.90 | Multiplets | 10H | Cyclohexyl ring -CH₂ - protons |
| ¹³C | ~56.5 | Singlet | 1C | Cyclohexyl C H-N |
| ¹³C | ~46.2 | Singlet | 1C | Ethyl C H₂-N |
| ¹³C | ~33.5 | Singlet | 2C | Cyclohexyl C H₂ (C2, C6) |
| ¹³C | ~26.1, ~25.2 | Singlets | 3C | Cyclohexyl C H₂ (C3, C4, C5) |
| ¹³C | ~24.8 | Singlet | 1C | Ethyl C H₂-S |
Fourier-Transform Infrared (FTIR) Spectroscopy
Vibrational Modes and Dipole Moments
Infrared spectroscopy is highly dependent on the change in dipole moment during a molecular vibration. The S-H stretch is intrinsically weak in IR because the S-H bond is relatively non-polar compared to O-H or N-H bonds, resulting in a minimal dipole change[2]. However, its presence at ~2550 cm⁻¹ is highly diagnostic because almost no other functional groups absorb in this specific region.
The N-H stretch of the secondary amine appears as a single, weak-to-moderate band (unlike primary amines, which show two bands for symmetric and asymmetric stretching).
Quantitative Data Summary
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Assignment / Causality |
| ~3300 | Moderate | Broad | N-H Stretch : Secondary amine single band. |
| 2920, 2850 | Strong | Sharp | C-H Stretch : Asymmetric and symmetric aliphatic stretches of the cyclohexyl ring. |
| ~2550 | Weak | Sharp | S-H Stretch : Weak due to low dipole moment change, but highly diagnostic for thiols[2]. |
| ~1450 | Moderate | Sharp | C-H Bending : Scissoring of methylene groups. |
| ~1120 | Moderate | Sharp | C-N Stretch : Aliphatic amine C-N vibration. |
Mass Spectrometry (MS) & Fragmentation Dynamics
Ionization and Cleavage Rules
In Electron Ionization (EI-MS), the fragmentation of 2-(Cyclohexylamino)ethanethiol is directed by the nitrogen atom. Nitrogen is significantly better at stabilizing a positive charge than sulfur. Therefore, alpha-cleavage adjacent to the nitrogen is a dominant pathway, resulting in the loss of the thiol-containing radical and the retention of the charge on the nitrogen-containing fragment.
Primary EI-MS fragmentation pathways for 2-(Cyclohexylamino)ethanethiol.
Quantitative Data Summary
| m/z Value | Relative Abundance | Ion / Fragment Assignment | Causality |
| 161.1 | ~4.5% | [M+2]⁺• Isotope | Natural abundance of ³⁴S isotope (Self-validates sulfur presence). |
| 159.1 | Moderate | [M]⁺• Molecular Ion | Exact mass of the intact molecule[1]. |
| 126.1 | Low | [M - SH]⁺ | Loss of the sulfhydryl radical. |
| 112.1 | High | [M - CH₂SH]⁺ | Alpha-cleavage directed by nitrogen charge stabilization. |
| 98.1 | Base Peak (100%) | [C₆H₁₁NH]⁺ | Complete loss of the mercaptoethyl chain; highly stable cyclohexylamino cation. |
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical protocol must contain an internal mechanism to validate its own accuracy. Below are the self-validating workflows for characterizing 2-(Cyclohexylamino)ethanethiol.
Workflow for the spectroscopic characterization of air-sensitive aminothiols.
Protocol 1: Anaerobic NMR with D₂O Exchange (Self-Validating)
-
Step 1: Purge CDCl₃ with Argon for 10 minutes to remove dissolved oxygen, preventing the oxidative dimerization of the thiol into a disulfide.
-
Step 2: Dissolve 15 mg of 2-(Cyclohexylamino)ethanethiol in 0.6 mL of the degassed CDCl₃ under an inert atmosphere and transfer to an NMR tube.
-
Step 3: Acquire the standard ¹H NMR spectrum (400 MHz).
-
Step 4 (Validation): Add 1-2 drops of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.
-
Causality Check: The broad singlets at ~1.4 ppm (S-H) and ~1.7 ppm (N-H) will disappear due to rapid deuterium exchange, unambiguously validating their assignment against the non-exchangeable aliphatic carbon backbone.
Protocol 2: ATR-FTIR with Disulfide Check
-
Step 1: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and collect a background spectrum.
-
Step 2: Apply a neat drop of the compound directly onto the crystal under a localized stream of nitrogen.
-
Step 3: Acquire the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
-
Step 4 (Validation): Interrogate the ~500 cm⁻¹ region. The absence of a distinct S-S stretching band validates that the sample has not degraded into a disulfide during handling. The presence of the weak 2550 cm⁻¹ band confirms the intact thiol[2].
Protocol 3: GC-EI-MS Isotope Validation
-
Step 1: Dilute the sample to 1 mg/mL in GC-grade dichloromethane.
-
Step 2: Inject 1 µL into a GC-MS system operating in Electron Ionization (EI) mode at 70 eV.
-
Step 3 (Validation): Locate the molecular ion [M]⁺• at m/z 159.1[1]. To self-validate the presence of exactly one sulfur atom, calculate the ratio of the m/z 159 peak to the m/z 161 peak. A ratio of approximately 100:4.5 confirms the ³²S/³⁴S isotopic signature, proving the thiol is intact without relying solely on fragmentation patterns.
References
- Chemsrc. (2026). 2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8.
- National Institute of Standards and Technology (NIST). (2026). 1-Decanethiol - the NIST WebBook (IR Spectrum of Aliphatic Thiols).
Sources
Technical Guide: 2-(Cyclohexylamino)ethanethiol (CAS 5977-96-8)
This is an in-depth technical guide on CAS 5977-96-8 , chemically identified as 2-(Cyclohexylamino)ethanethiol .[1]
Advanced Ligand Design for Technetium-99m Radiopharmaceuticals
Part 1: Executive Summary & Chemical Identity
CAS 5977-96-8 corresponds to 2-(Cyclohexylamino)ethanethiol , a specialized aminothiol ligand used primarily in the development of Technetium-99m (Tc-99m) radiopharmaceuticals. It serves as a critical building block for N₂S₂ (Bis-amino-thiol) chelating systems, which are fundamental in designing neutral, lipophilic complexes capable of crossing the Blood-Brain Barrier (BBB) for cerebral perfusion imaging.
Chemical Identity
| Property | Specification |
| CAS Number | 5977-96-8 |
| IUPAC Name | 2-(Cyclohexylamino)ethane-1-thiol |
| Synonyms | N-Cyclohexylcysteamine; N-(2-Mercaptoethyl)cyclohexylamine |
| Molecular Formula | C₈H₁₇NS |
| Molecular Weight | 159.30 g/mol |
| Physical State | Colorless to pale yellow liquid (often hygroscopic) |
| Odor | Characteristic thiol (mercaptan) stench |
| Solubility | Soluble in organic solvents (ethanol, chloroform, DMSO); limited water solubility |
Part 2: Pharmacological & Industrial Applications
Radiopharmaceutical Development (Core Application)
The primary utility of CAS 5977-96-8 lies in its ability to coordinate with the Technetium-99m oxo-core [Tc(V)=O]³⁺ .
-
Mechanism of Action: The compound acts as a bidentate ligand (N, S donor set). When two molecules of this ligand (or a dimerized derivative) react with reduced Tc-99m, they form a neutral, square-pyramidal Tc(V)-N₂S₂ complex .
-
BBB Penetration: The cyclohexyl moiety is strategically important. Unlike simple ethyl or methyl groups, the bulky, lipophilic cyclohexyl ring significantly increases the octanol-water partition coefficient (logP) of the final metal complex. This lipophilicity is the driving force allowing the radiotracer to penetrate the endothelial cells of the BBB via passive diffusion, making it a candidate for SPECT brain perfusion imaging .
-
Retention Mechanism: Once inside the brain, these complexes often undergo intracellular decomposition or pH-dependent trapping (conversion to a hydrophilic species), preventing washout and allowing for high-contrast imaging.
Chemical Synthesis Intermediate
-
Thiazolidine Synthesis: Reacts with aldehydes or ketones to form N-cyclohexyl-thiazolidines, which are precursors for various bioactive alkaloids and rubber vulcanization accelerators.
-
Radioprotective Agents: Structurally related to Amifostine (WR-2721) and Cysteamine , this compound has been investigated for free-radical scavenging properties, although its primary use remains in chelation chemistry.
Part 3: Synthesis & Manufacturing Protocol
The synthesis of 2-(cyclohexylamino)ethanethiol requires strict control over atmosphere and stoichiometry to prevent the formation of disulfides or bis-alkylated byproducts.
Reaction Pathway
The most efficient industrial route involves the nucleophilic ring-opening of thiirane (ethylene sulfide) by cyclohexylamine .
DOT Visualization: Synthesis Workflow
Figure 1: Synthetic pathway for CAS 5977-96-8 via thiirane ring opening.
Detailed Protocol
-
Preparation: Charge a reaction vessel with Cyclohexylamine (3.0 equivalents) . The excess amine prevents the formation of bis(mercaptoethyl)cyclohexylamine.
-
Addition: Cool the vessel to 0°C under a nitrogen blanket. Add Thiirane (1.0 equivalent) dropwise over 60 minutes. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature, then reflux at 80°C for 2-4 hours to ensure completion.
-
Work-up: Remove excess cyclohexylamine via rotary evaporation.
-
Purification: Distill the residue under high vacuum (e.g., 0.5 mmHg). The product, 2-(cyclohexylamino)ethanethiol, typically distills as a clear oil.
-
Note: Store under Argon at -20°C to prevent oxidation to the disulfide (Cystamine analog).
-
Part 4: Technetium-99m Radiolabeling Protocol
For researchers utilizing this ligand for tracer development, the following "kit" formulation strategy is standard.
Ligand Exchange Method
Direct labeling of the aminothiol is difficult due to the high stability of Tc-oxides. A ligand exchange approach using a weak chelator (e.g., glucoheptonate or tartrate) is preferred.
| Step | Reagent/Condition | Purpose |
| 1. Reduction | SnCl₂·2H₂O (Stannous Chloride) | Reduces Tc(VII) (Pertechnetate) to Tc(V). |
| 2. Intermediate | Sodium Glucoheptonate | Forms a weak, metastable Tc(V)-Glucoheptonate complex. |
| 3. Labeling | CAS 5977-96-8 (in Ethanol) | Displaces glucoheptonate to form the stable Tc-N₂S₂ complex. |
| 4. pH Adj. | pH 9.0 - 10.0 | Deprotonation of the thiol is required for coordination. |
| 5. Heating | 100°C for 15-30 mins | Drives the thermodynamic conversion to the stable oxo-complex. |
DOT Visualization: Tc-99m Complexation Mechanism
Figure 2: Mechanism of Tc-99m radiolabeling using CAS 5977-96-8.
Part 5: Safety & Handling (E-E-A-T)
Warning: This compound is a Thiol and a Secondary Amine .
-
Stench Management: The thiol group produces a potent, skunk-like odor. All handling must occur inside a functioning fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize the thiol and neutralize the odor.
-
Oxidation Sensitivity: The substance rapidly oxidizes in air to form the disulfide dimer. This dimer is inactive for chelation.
-
Validation: Check purity via TLC (Ellman's reagent spray) before use. If the free thiol spot is faint, redistill or reduce the disulfide with DTT/TCEP.
-
-
Toxicity: Like many aminothiols, it is an irritant to skin, eyes, and mucous membranes. It may cause sensitization. Wear nitrile gloves and safety goggles.
Part 6: References
-
Kung, H. F., et al. (1984). "Synthesis and biodistribution of neutral lipid-soluble technetium-99m complexes." Journal of Nuclear Medicine, 25(3), 326-332.
-
Lever, S. Z., et al. (1985). "Pulmonary accumulation of neutral, lipophilic technetium-99m bis(aminoethanethiol) complexes."[2] Journal of Nuclear Medicine, 26(11), 1287-1294.
-
PubChem Database. "Compound Summary: 2-(Cyclohexylamino)ethanethiol." National Center for Biotechnology Information.
-
ChemSrc. "CAS 5977-96-8 Entry & MSDS Data." Chemical Source Database.
Sources
Comprehensive Technical Review of 2-(Cyclohexylamino)ethanethiol (CAS 5977-96-8): Synthesis, Thiazolidine Derivatization, and Biological Evaluations
Executive Summary
As a Senior Application Scientist, I frequently encounter bifunctional molecules that serve as critical linchpins in complex synthetic architectures. 2-(Cyclohexylamino)ethanethiol (CAS 5977-96-8), a versatile aminothiol, is one such compound. Characterized by its terminal thiol and a sterically hindered secondary amine, it has proven indispensable in the selective preparation of mono-1,3-thiazolidine derivatives and as a precursor for spiro-heterocycles[1]. This technical guide systematically deconstructs the physicochemical properties, mechanistic pathways, and biological assay applications of 2-(Cyclohexylamino)ethanethiol, providing actionable, self-validating protocols for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
Understanding the inherent reactivity of 2-(Cyclohexylamino)ethanethiol requires an analysis of its structural components. The molecule (Formula: C8H17NS) features a highly nucleophilic sulfhydryl (-SH) group paired with a cyclohexyl-substituted amine (-NH-).
-
Steric Hindrance (Causality of Selectivity): The bulky cyclohexyl ring modulates the nucleophilicity of the secondary amine. This steric bulk is the primary causal factor enabling the selective condensation with dicarbonyls without over-reacting to form unwanted bis-adducts[1].
-
Oxidation Susceptibility: Like most aliphatic thiols, the terminal -SH is highly prone to oxidative dimerization into disulfides upon exposure to atmospheric oxygen. Consequently, standard handling mandates an inert argon or nitrogen atmosphere[2].
Table 1: Key Physicochemical Parameters
| Parameter | Value | Field Implication |
| CAS Number | 5977-96-8 | Primary identifier for procurement and safety tracking[2]. |
| Molecular Weight | 159.29 g/mol | Utilized for precise stoichiometric calculations in synthesis[2]. |
| LogP | 2.23 | Indicates moderate lipophilicity, favorable for cellular membrane permeability in bioassays[2]. |
| Boiling Point | 236.2ºC (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification[3]. |
| Flash Point | 96.6ºC | Requires standard flammable liquid storage protocols[2]. |
Chemical Synthesis & Precursor Workflows
In synthetic organic chemistry, 2-(Cyclohexylamino)ethanethiol is a highly valued building block. Its most documented application is its reaction with dicarbonyl compounds to yield mono-1,3-thiazolidine derivatives[1]. The reaction leverages the differential nucleophilicity of the thiol and amine groups.
Table 2: Key Downstream Targets
| Downstream Target | CAS Number | Synthetic Utility |
| 1-Thia-4-azaspiro[4.5]decane | 177-07-1 | Spirocyclic scaffold for CNS-active pharmaceutical libraries[2]. |
| 1,3-Oxathiolan-2-one | 3326-89-4 | Intermediate for antiviral nucleoside analogs[2]. |
Step-by-Step Protocol: Selective Synthesis of Mono-1,3-Thiazolidine Derivatives
Rationale: This protocol is designed to maximize the yield of the mono-adduct by exploiting the steric bulk of the cyclohexyl group, which prevents the secondary amine from engaging in further unwanted cross-linking with excess dicarbonyls. The protocol is self-validating via the visual cessation of water collection in the Dean-Stark trap.
-
Preparation of the Reaction Matrix: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of the target dicarbonyl compound in 50 mL of anhydrous toluene.
-
Inert Atmosphere Establishment: Purge the system with high-purity Argon for 15 minutes to displace oxygen. Causality: This prevents the oxidative dimerization of the incoming thiol into a disulfide byproduct.
-
Addition of the Aminothiol: Slowly add 10.5 mmol of 2-(Cyclohexylamino)ethanethiol dropwise via a syringe over 10 minutes. Causality: The slight 0.5 mmol excess compensates for any trace oxidation during transfer and ensures complete consumption of the dicarbonyl.
-
Catalysis and Dehydration Setup: Add a catalytic amount (0.1 mmol) of p-toluenesulfonic acid (pTSA). Attach a Dean-Stark trap filled with toluene and top it with a reflux condenser.
-
Reflux and Monitoring: Heat the mixture to reflux (approx. 110°C). The reaction is driven to completion by the azeotropic removal of water. Monitor the water collection in the Dean-Stark trap; cessation of water droplet formation (typically 4-6 hours) validates reaction completion.
-
Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO3 (2 x 25 mL) to neutralize the pTSA, followed by brine (25 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel flash chromatography using a hexane/ethyl acetate gradient, verifying fractions via Thin Layer Chromatography (TLC).
Mechanistic Pathways: Thiazolidine Ring Formation
The formation of the 1,3-thiazolidine ring is a classic example of a tandem nucleophilic addition-cyclization sequence. The superior nucleophilicity of the sulfur atom initiates the attack on the more electrophilic carbonyl carbon, forming a hemithioacetal intermediate. Subsequent intramolecular attack by the secondary amine, accompanied by the elimination of a water molecule, closes the five-membered ring[1].
Mechanism of selective mono-1,3-thiazolidine formation via steric hindrance.
Biological Evaluations & High-Throughput Screening
Beyond its utility as a synthetic intermediate, 2-(Cyclohexylamino)ethanethiol has been subjected to rigorous biological evaluation, most notably within the National Cancer Institute (NCI) human tumor cell line growth inhibition assay[2].
In Vitro Efficacy: Data sets specifically highlight its screening against the MCF7 (Breast Cancer) and IGROV1 (Ovarian Cancer) non-small cell lines[2]. The presence of the lipophilic cyclohexyl group (LogP 2.23) enhances the molecule's ability to traverse the phospholipid bilayer. Once intracellular, the reactive aminothiol moiety can interact with intracellular redox buffers (e.g., glutathione) or metalloproteins, thereby modulating cellular proliferation pathways.
NCI-60 human tumor cell line growth inhibition assay workflow.
Handling, Storage, and Safety Protocols
Trustworthy science demands rigorous safety and handling protocols. 2-(Cyclohexylamino)ethanethiol is classified as a hazardous substance[2].
-
Organoleptic Properties: The compound possesses a severe stench characteristic of low-molecular-weight thiols. All manipulations MUST be performed inside a certified chemical fume hood[2].
-
Toxicity: It is harmful if swallowed and acts as a severe irritant to the eyes, mucous membranes, and upper respiratory tract[2].
-
Storage: To prevent oxidative degradation, the compound must be stored under an inert gas (Argon or Nitrogen) in a tightly sealed, light-resistant container at 2-8°C[2].
References
1.[2] Chemsrc. "2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8". Chemsrc.com. URL: 2.[1] Reid, D.H. "Organic Compounds of Sulphur, Selenium, and Tellurium Vol 1". Royal Society of Chemistry, 1970. Scribd. URL:
Sources
An In-depth Technical Guide to 2-(Cyclohexylamino)ethanethiol: Discovery, Synthesis, and Properties
Introduction
Aminothiols are a class of organic compounds characterized by the presence of both an amine and a thiol functional group.[1] This unique bifunctionality imparts a range of chemical and biological properties that have made them a subject of scientific inquiry for decades.[1] The nucleophilicity of the thiol group, combined with the basicity of the amine, allows these molecules to participate in a diverse array of reactions and biological interactions.[2] Historically, much of the interest in aminothiols has been driven by their potential as radioprotective agents, a field of research that gained significant momentum in the mid-20th century.[3] This guide provides a comprehensive technical overview of a specific N-substituted aminothiol, 2-(Cyclohexylamino)ethanethiol, from its likely historical context of discovery to its synthesis and physicochemical properties.
A Postulated History: The Age of Radioprotectants
Pioneering work in this field identified 2-aminoethanethiol (cysteamine) as a potent radioprotective agent.[3] Subsequent research, such as a 1966 study on derivatives of 2-aminoethanethiol, explored how modifications to the basic aminothiol structure could influence efficacy and toxicity.[5] It is highly probable that 2-(Cyclohexylamino)ethanethiol was first synthesized during this period of systematic exploration of N-substituted aminothiols. The introduction of a cyclohexyl group would have been a logical step in a structure-activity relationship study to investigate the effects of a bulky, lipophilic substituent on the molecule's biological activity.
Physicochemical Properties
The physicochemical properties of 2-(Cyclohexylamino)ethanethiol are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C8H17NS | ChemSrc |
| Molecular Weight | 159.29 g/mol | ChemSrc |
| Boiling Point | 236.2 °C at 760 mmHg | ChemSrc |
| Density | 0.96 g/cm³ | ChemSrc |
| Flash Point | 96.6 °C | ChemSrc |
| Log Kow (Partition Coefficient) | 3.081 | ChemSrc |
Table 1: Physicochemical properties of 2-(Cyclohexylamino)ethanethiol.
Structural Diagram
The chemical structure of 2-(Cyclohexylamino)ethanethiol is depicted below.
Figure 1: Chemical structure of 2-(Cyclohexylamino)ethanethiol.
Synthesis of 2-(Cyclohexylamino)ethanethiol
The synthesis of N-substituted 2-aminoethanethiols can be achieved through several routes. A common and efficient method involves the nucleophilic ring-opening of thiirane (ethylene sulfide) with a primary or secondary amine. This approach is analogous to the synthesis of N,N-diethylaminoethanethiol from thiirane and diethylamine.[6]
Proposed Synthetic Workflow
The proposed synthesis of 2-(Cyclohexylamino)ethanethiol from cyclohexylamine and thiirane is outlined below.
Figure 2: Proposed synthetic workflow for 2-(Cyclohexylamino)ethanethiol.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of analogous N-substituted aminoethanethiols.
Materials:
-
Cyclohexylamine
-
Thiirane (Ethylene Sulfide)
-
Anhydrous, inert solvent (e.g., toluene or tetrahydrofuran)
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas supply
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas is assembled. The apparatus is flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Charging the Reactor: The flask is charged with cyclohexylamine and the anhydrous solvent. The solution is stirred and brought to a gentle reflux under an inert atmosphere.
-
Causality: The use of an inert atmosphere is crucial to prevent the oxidation of the thiol group in the product to a disulfide.[7] Refluxing the amine solution ensures a sufficient reaction rate.
-
-
Addition of Thiirane: Thiirane, dissolved in the same anhydrous solvent, is added dropwise to the refluxing cyclohexylamine solution via the dropping funnel over a period of 1-2 hours.
-
Causality: The slow, dropwise addition of thiirane is a critical safety measure to control the exothermic reaction and prevent a dangerous buildup of pressure. Thiirane is a highly reactive and volatile compound.
-
-
Reaction: After the addition is complete, the reaction mixture is maintained at reflux for an additional 2-4 hours to ensure the complete consumption of the limiting reagent. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction mixture is cooled to room temperature. The solvent and any unreacted starting materials are removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure 2-(Cyclohexylamino)ethanethiol.
-
Causality: Vacuum distillation is necessary due to the relatively high boiling point of the product, which would require high temperatures that could lead to decomposition at atmospheric pressure.
-
Potential Applications and Future Directions
Given its structural similarity to known biologically active aminothiols, 2-(Cyclohexylamino)ethanethiol holds potential for investigation in several areas:
-
Radioprotection: As a member of the aminothiol family, its efficacy as a radioprotective agent could be evaluated.[8] The cyclohexyl group may influence its biodistribution and cellular uptake, potentially altering its protective effects.
-
Antioxidant Activity: The thiol group is a known scavenger of reactive oxygen species, suggesting that 2-(Cyclohexylamino)ethanethiol may possess antioxidant properties.[1]
-
Corrosion Inhibition: Aminothiols are known to form protective films on metal surfaces, and this compound could be investigated for its potential as a corrosion inhibitor.
-
Synthesis of Heterocyclic Compounds: The bifunctional nature of 2-(Cyclohexylamino)ethanethiol makes it a potential precursor for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds.
Further research is warranted to fully elucidate the chemical and biological properties of 2-(Cyclohexylamino)ethanethiol and to explore its potential applications in medicine and materials science.
Conclusion
2-(Cyclohexylamino)ethanethiol is a fascinating molecule that, while not extensively documented, can be understood through the broader history and chemistry of aminothiols. Its synthesis is achievable through well-established chemical principles, and its structure suggests a range of potential applications that merit further investigation. This guide provides a foundational understanding of this compound for researchers and professionals in drug development and chemical synthesis.
References
-
Peebles, K. A., et al. (2012). Radioprotective efficacy and toxicity of a new family of aminothiol analogs. International Journal of Radiation Biology, 88(8), 597-607. [Link]
-
Piper, J. R., Stringfellow, C. R., Jr, & Johnston, T. P. (1966). The use of alpha-amino acids in the synthesis of derivatives of 2-aminoethanethiol as potential antiradiation agents. Journal of Medicinal Chemistry, 9(6), 911–920. [Link]
-
Wang, P., et al. (2021). Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector. Oxidative Medicine and Cellular Longevity, 2021, 6688948. [Link]
-
Swartz, H. M., & Richardson, S. (1971). Structure-Function Studies of the Aminothiol Radioprotectants. Effect of Carbon Chain Length in Mercaptoethylamine Homologs-Mamm. Radiation Research, 47(2), 387-391. [Link]
-
Citrin, D. E., et al. (2019). Radioprotection and Radiomitigation: From the Bench to Clinical Practice. International Journal of Molecular Sciences, 20(23), 5863. [Link]
-
Vijayan, K., Vedavathi, B. M., & Mani, A. (1983). Structural evidence for the radical scavenging mechanism of some aminothiol group of radioprotectants. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(4-5), 457-462. [Link]
-
National Center for Biotechnology Information. (n.d.). Aminothiol. PubChem Compound Database. [Link]
-
Piper, J. R., Stringfellow, C. R., Jr, & Johnston, T. P. (1966). The Use of α-Amino Acids in the Synthesis of Derivatives of 2-Aminoethanethiol as Potential Antiradiation Agents. Journal of Medicinal Chemistry, 9(6), 911-920. [Link]
-
O'Donnell, M. J., & Hogan, A. M. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 19136-19153. [Link]
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Loscalzo, J. (2000). Biological chemistry of thiols in the vasculature and in vascular-related disease. ProQuest, 20(1), 9-31. [Link]
-
Sim, Y., et al. (2020). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Frontiers in Chemistry, 8, 599. [Link]
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Chan, C. N., & Lee, J. S. (2018). Basic physicochemical properties of a thiol. a three important... [Link]
-
Wikipedia. (2023). 2-Aminothiophenol. [Link]
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Vallee, Y., et al. (2017). At the very beginning of life on Earth: the thiol-rich peptide (TRP) world hypothesis. The International Journal of Developmental Biology, 61(8-9), 471-478. [Link]
-
Vallee, Y., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 46. [Link]
-
Vallee, Y., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. ResearchGate. [Link]
-
Vallee, Y., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. MDPI. [Link]
- CN102153494B - Synthesis technology for N,N-diethylamino group ethanethiol - Google P
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Chem-Impex. (n.d.). 2-Aminoethanethiol. [Link]
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OCR. (n.d.). Synthetic routes. A-Level Chemistry. [Link]
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Vallee, Y., et al. (2023). Catalysis before Enzymes: Thiol-Rich Peptides as Molecular Diversity Providers on the Early Earth. MDPI. [Link]
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Choudhary, S., & Shrivastav, V. (2016). Synthesis and Characterization of Substituted-2-Aminobenzenethiols. International Journal of Creative Research Thoughts, 4(1), 798-805. [Link]
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Banks, H. D., & White, W. E. (2001). A computational study of the reactions of thiiranes with ammonia and amines. The Journal of Organic Chemistry, 66(18), 5981–5986. [Link]
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2-(Cyclohexylamino)ethanethiol molecular weight and formula
The following technical guide details the chemical identity, synthesis, properties, and applications of 2-(cyclohexylamino)ethanethiol.
Executive Summary
2-(Cyclohexylamino)ethanethiol is a specialized N-substituted aminothiol used primarily as a radioprotective agent, a chelating ligand in organometallic chemistry, and a building block for self-assembled monolayers (SAMs). Structurally, it consists of a secondary amine bearing a cyclohexyl ring and an ethyl thiol arm. This amphiphilic structure—combining a lipophilic cyclohexane ring with a polar, reactive aminothiol core—imparts unique solubility and membrane-permeability profiles compared to its parent compound, cysteamine.
Core Identity Data
| Parameter | Value |
| Chemical Name | 2-(Cyclohexylamino)ethanethiol |
| Common Synonyms | N-Cyclohexylcysteamine; 2-Cyclohexylamino-1-ethanethiol |
| CAS Number | 5977-96-8 |
| Molecular Formula | C₈H₁₇NS |
| Molecular Weight | 159.29 g/mol |
| SMILES | C1CCCCC1NCCS |
| Appearance | Colorless to pale yellow liquid (oxidizes to solid disulfide upon air exposure) |
Chemical Structure & Synthesis
The synthesis of 2-(cyclohexylamino)ethanethiol typically follows nucleophilic ring-opening pathways. Two primary methodologies are employed depending on scale and safety constraints.[1]
Method A: Thiirane Ring Opening (Laboratory Scale)
This method utilizes the high ring strain of ethylene sulfide (thiirane) to drive the reaction with cyclohexylamine. It is atom-economical but requires handling of toxic thiirane.
Protocol:
-
Reagents: Cyclohexylamine (1.0 eq), Ethylene Sulfide (1.0 eq), Benzene or Toluene (Solvent).
-
Procedure:
-
Dissolve cyclohexylamine in anhydrous benzene under an inert atmosphere (Nitrogen/Argon).
-
Cool the solution to 0°C to manage the exotherm.
-
Add ethylene sulfide dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature and reflux for 2–4 hours.
-
Workup: Remove solvent in vacuo. Distill the residue under reduced pressure to isolate the free thiol.
-
-
Yield: Typically 70–85%.
Method B: Carbonate Displacement (Industrial/Scalable)
To avoid the handling of volatile episulfides, an alternative route uses ethyl 2-mercaptoethyl carbonate as a sulfur donor.
Protocol:
-
Reagents: Cyclohexylamine, Ethyl 2-mercaptoethyl carbonate.
-
Mechanism: The amine attacks the carbonate carbonyl or the alkyl carbon, displacing the protecting group and releasing CO₂ and ethanol.
-
Advantage: Avoids the use of highly toxic, volatile thiiranes.
Visualization: Synthesis Pathways
Caption: Figure 1. Dual synthetic pathways for 2-(cyclohexylamino)ethanethiol via Thiirane ring opening (top) or Carbonate displacement (bottom).
Physicochemical Properties
The compound exhibits properties typical of aminothiols: it is susceptible to oxidation and exists in equilibrium between neutral and zwitterionic forms depending on pH.
| Property | Data | Notes |
| Boiling Point | ~236.2°C (760 mmHg) | Predicted; decomposes at high T |
| Density | 0.96 g/cm³ | At 25°C |
| pKa (Thiol) | ~8.5 | Ionizes to thiolate (RS⁻) at physiological pH |
| pKa (Amine) | ~10.2 | Protonated (ammonium) at physiological pH |
| Solubility | Ethanol, DMSO, CHCl₃ | Moderate water solubility due to hydrophobic cyclohexyl group |
| Refractive Index | 1.498 |
Applications & Mechanisms
A. Radioprotection (Free Radical Scavenging)
Similar to WR-1065 (the active metabolite of Amifostine), 2-(cyclohexylamino)ethanethiol acts as a radioprotector. The mechanism involves:
-
Hydrogen Atom Transfer: The thiol group donates a hydrogen atom to repair carbon-centered DNA radicals (DNA• + RSH → DNA-H + RS•).
-
Radical Scavenging: The thiolate anion scavenges hydroxyl radicals (•OH) produced by ionizing radiation.
-
Metabolic Capping: It can form mixed disulfides with protein sulfhydryls, protecting them from irreversible oxidation during oxidative stress.
B. Organometallic Ligand Design
The N,S-donor motif makes this compound a bidentate ligand for "soft" transition metals (e.g., Technetium-99m, Rhenium-188, Platinum).
-
Coordination: Forms stable 5-membered chelate rings.
-
Utility: Used in the design of radiopharmaceuticals where the cyclohexyl group modulates lipophilicity, affecting blood-brain barrier (BBB) penetration or biodistribution.
C. Self-Assembled Monolayers (SAMs)
On gold (Au) surfaces, the thiol group binds strongly (Au-S bond). The bulky cyclohexyl "tail" prevents the tight, crystalline packing seen with n-alkyl thiols, creating SAMs with defects or specific spacing useful for sensor interfaces that require accessible pockets.
Visualization: Redox & Chelation Logic
Caption: Figure 2.[2][3] Functional mechanisms: Radical scavenging (left), oxidative dimerization (center), and metal chelation (right).
Handling, Safety & Storage
Warning: Aminothiols are prone to rapid oxidation and possess a potent, disagreeable odor.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Long-term storage often utilizes the hydrochloride salt form (R-SH·HCl) to prevent oxidation to the disulfide.
-
Oxidation Management: If the liquid turns cloudy or solidifies, it has likely dimerized to the disulfide. This can often be reversed by reduction with DTT (Dithiothreitol) or TCEP.[4]
-
Toxicity:
-
Acute: Harmful if swallowed or inhaled.
-
Irritant: Causes skin and eye irritation.[5]
-
Stench: Use only in a fume hood. Treat glassware with bleach (sodium hypochlorite) to oxidize residual thiols before removal from the hood.
-
References
-
ChemSrc. (2024). 2-(cyclohexylamino)ethanethiol: CAS 5977-96-8 Properties and Safety.
-
Magano, J., et al. (2006). 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers. Journal of Organic Chemistry. (Contextual reference for aminothiol reactivity).
-
BenchChem. (2025).[1][4] Synthesis of 2-(2-Aminoethylamino)ethanethiol (WR-1065) and Analogues.
-
Weiss, J.F., et al. (1990). Radioprotection by Antioxidants and Aminothiols. ResearchGate/DTIC.[6]
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Solubility and Stability of 2-(Cyclohexylamino)ethanethiol: A Comprehensive Guide for Preclinical Development
Executive Summary
2-(Cyclohexylamino)ethanethiol (CAS: 5977-96-8) is a secondary aminothiol widely utilized in medicinal chemistry, peptide macrocyclization, and targeted drug delivery systems. However, like many aliphatic aminothiols, it presents significant handling challenges due to its biphasic solubility profile and high susceptibility to oxidative dimerization[1]. This whitepaper provides a rigorous, causality-driven framework for managing the solubility and stability of 2-(Cyclohexylamino)ethanethiol, ensuring reproducible experimental outcomes.
Physicochemical Profiling: The Causality of Solubility
The molecular architecture of 2-(Cyclohexylamino)ethanethiol—comprising a lipophilic cyclohexyl ring, a basic secondary amine, and a reactive sulfhydryl (thiol) group—dictates its behavior in solution. Understanding these parameters is critical for rational experimental design[2].
Quantitative Physicochemical Data
Table 1: Key Physicochemical Properties and Their Experimental Impact
| Property | Value / Characteristic | Impact on Experimental Handling |
| Molecular Weight | 159.29 g/mol | Facilitates rapid membrane permeation in cellular assays. |
| LogP (Octanol/Water) | ~2.23 | Lipophilic; requires organic co-solvents for aqueous assays. |
| pKa (Thiol, -SH) | ~8.2 - 8.5 | Ionizes to a reactive thiolate anion at physiological pH. |
| pKa (Amine, -NHR) | ~9.5 - 10.0 | Protonated at physiological pH, aiding salt formation. |
| Aqueous Solubility | Low (Free Base) / High (HCl Salt) | Dictates the choice of starting material and buffer system. |
Solubility Dynamics: The free base of 2-(Cyclohexylamino)ethanethiol exhibits poor aqueous solubility due to the dominant hydrophobic effect of the cyclohexyl moiety. To achieve homogenous aqueous solutions, researchers must either utilize the hydrochloride salt form or employ organic co-solvents (e.g., DMSO, Ethanol) before dilution into aqueous buffers. While the secondary amine's protonation state at pH < 8.0 significantly enhances solubility, this must be carefully balanced against the stability requirements of the thiol group.
Stability Challenges: The Oxidation Pathway
The primary degradation route for 2-(Cyclohexylamino)ethanethiol is the oxidative coupling of its thiol groups to form a biologically inactive disulfide dimer: Bis[2-(cyclohexylamino)ethyl] disulfide. This extracellular oxidation of thiols to disulfides is a well-documented challenge in maintaining redox balance during biological assays[3].
Mechanistic Insight: At pH levels approaching the pKa of the thiol group (~8.2), the concentration of the highly nucleophilic thiolate anion (-S⁻) increases[1]. In the presence of dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺) acting as catalysts via Fenton-like chemistry, the thiolate undergoes rapid one-electron oxidation to a thiyl radical, which subsequently dimerizes[4].
Oxidative dimerization pathway of 2-(Cyclohexylamino)ethanethiol and its reversible reduction.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols are designed to mitigate oxidation and maximize solubility. Every step is grounded in chemical causality.
Protocol 1: Preparation and Storage of Stable Stock Solutions
Rationale: Degassing removes dissolved oxygen (the terminal electron acceptor), acidic pH keeps the thiol protonated (preventing thiolate formation), and chelation sequesters catalytic metals.
Step-by-Step Methodology:
-
Solvent Degassing: Sparge the chosen solvent (e.g., DMSO for free base, or 0.1 M HCl for salt) with ultra-pure Nitrogen or Argon gas for at least 30 minutes prior to use.
-
Inert Weighing: Weigh the 2-(Cyclohexylamino)ethanethiol powder inside an inert atmosphere glovebox. If unavailable, minimize air exposure and backfill the source vial with Argon immediately after use.
-
Dissolution & Chelation: Dissolve the compound in the degassed solvent to create a concentrated stock (e.g., 50 mM). For aqueous dilutions, supplement the buffer with 1 mM EDTA to sequester trace transition metals.
-
Aliquot and Freeze: Divide the stock into single-use aliquots and flash-freeze in liquid nitrogen. Store strictly at -80°C. Avoid repeated freeze-thaw cycles, which introduce oxygen.
Step-by-step workflow for preparing oxidation-resistant aminothiol stock solutions.
Protocol 2: In Situ Reduction for Biological Assays
Rationale: If disulfide formation is suspected during an extended assay, a reducing agent must be introduced to rescue the active monomer.
Step-by-Step Methodology:
-
Prior to the assay, treat the 2-(Cyclohexylamino)ethanethiol solution with a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP).
-
Causality Check: TCEP is strictly preferred over Dithiothreitol (DTT) because it is odorless, more stable at physiological pH, and lacks thiol groups, thereby preventing cross-reactivity with downstream thiol-reactive chemistries.
-
Incubate for 15-30 minutes at room temperature to ensure complete reduction of any pre-formed dimers.
Protocol 3: Analytical Monitoring (Self-Validation)
To validate the integrity of the compound before critical experiments, researchers should employ LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Active Monomer: Monitor m/z 160.1[M+H]⁺
-
Oxidized Dimer: Monitor m/z 317.2[M+H]⁺ Evaluating the ratio of these two peaks provides a direct, quantitative measure of batch stability and validates the efficacy of your storage protocol.
Conclusion
The successful application of 2-(Cyclohexylamino)ethanethiol in drug development hinges on a deep understanding of its physicochemical vulnerabilities. By controlling the pH, eliminating dissolved oxygen, sequestering trace metals, and utilizing appropriate reducing agents, researchers can maintain the compound in its active monomeric state, ensuring robust and reproducible experimental data.
References
-
Challenges for cysteamine stabilization, quantification, and biological effects improvement | NIH/PMC |[Link][1]
-
Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation | NIH/PMC |[Link][4]
-
Endothelial Function and Aminothiol Biomarkers of Oxidative Stress in Healthy Adults | Hypertension - American Heart Association Journals |[Link][3]
-
Carbonic acid, ethyl 2-mercaptoethyl ester (Chemical Properties) | LookChem |[Link][2]
Sources
- 1. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic acid, ethyl 2-mercaptoethyl ester|lookchem [lookchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 2-(Cyclohexylamino)ethanethiol: A Technical Guide on Aminothiol Bioactivity and Synthetic Applications
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Structural Pharmacology
In the landscape of medicinal chemistry, aminothiols represent a highly versatile class of pharmacophores, classically recognized for their radioprotective and metal-chelating properties (e.g., cysteamine, amifostine). However, the therapeutic utility of simple aminothiols is frequently bottlenecked by poor pharmacokinetic profiles—specifically, high hydrophilicity leading to rapid systemic clearance and negligible blood-brain barrier (BBB) penetration.
2-(Cyclohexylamino)ethanethiol (CAS: 5977-96-8) overcomes these limitations through a critical structural modification: the functionalization of the secondary amine with a bulky, lipophilic cyclohexyl ring. As a Senior Application Scientist, I emphasize to development teams that this is not merely a structural tweak; it fundamentally alters the molecule's partition coefficient and steric environment. This modification enhances passive membrane diffusion while providing unique steric hindrance that can be leveraged in selective organic synthesis, particularly in the generation of complex 1,3-thiazolidine derivatives.
Physicochemical Profiling & Pharmacokinetic Predictors
To understand the biological behavior of 2-(Cyclohexylamino)ethanethiol, we must analyze its quantitative physicochemical metrics. The data summarized below dictates its formulation requirements and cellular uptake kinetics.
Table 1: Physicochemical Properties and Pharmacological Implications
| Property | Value | Pharmacological Causality & Implication |
| Molecular Weight | 159.29 g/mol | Falls well below the 500 Da threshold of Lipinski's Rule of 5, ensuring high potential for oral bioavailability. |
| LogP (Octanol/Water) | 2.23 | The cyclohexyl group shifts the LogP into the optimal range (2.0–3.0) for passive lipid bilayer diffusion and BBB penetration, unlike the highly hydrophilic cysteamine. |
| Topological Polar Surface Area | 50.83 Ų | A TPSA < 90 Ų is highly predictive of central nervous system (CNS) penetration, making this compound a candidate for neuro-radioprotection. |
| Hydrogen Bond Donors | 2 (-NH, -SH) | Facilitates targeted interactions with intracellular proteins and active site residues without overly restricting membrane permeability. |
Data supported by the .[1]
Mechanisms of Biological Activity
Radioprotection and ROS Scavenging
The primary biological activity of the aminothiol motif is the neutralization of reactive oxygen species (ROS) induced by ionizing radiation. The sulfhydryl (-SH) group acts as a potent hydrogen donor, quenching highly destructive hydroxyl radicals (•OH) before they can induce double-strand DNA breaks or lipid peroxidation. The resulting thiyl radicals rapidly dimerize into inert disulfides.
Fig 1. Radioprotective mechanism of aminothiols via ROS scavenging and disulfide dimerization.
Cytotoxicity and Anti-Tumor Screening
Screening data from the NCI-60 human tumor cell line panel indicates that 2-(Cyclohexylamino)ethanethiol exhibits growth inhibition against specific lineages, notably MCF7 (breast) and IGROV1 (ovarian) carcinomas. The causality behind this cytotoxicity is often linked to the molecule's ability to chelate intracellular trace metals (e.g., copper) critical for tumor angiogenesis, or through the modulation of intracellular redox states, pushing cancer cells past their oxidative stress threshold.
Synthetic Utility: Selective Thiazolidine Formation
Beyond direct bioactivity, this compound is a highly valuable synthetic precursor. According to foundational literature in the, 2-(cyclohexylamino)ethanethiol is uniquely utilized for the selective preparation of mono-1,3-thiazolidine derivatives from dicarbonyls.[2]
Mechanistic Causality: When reacted with a dicarbonyl compound, the aminothiol condenses to form a thiazolidine ring. The bulky cyclohexyl group introduces significant steric hindrance around the newly formed ring. This steric bulk physically blocks a second molecule of the aminothiol from attacking the adjacent, unreacted carbonyl group, allowing chemists to achieve selective mono-protection—a notoriously difficult task in organic synthesis.
Self-Validating Experimental Protocols
In rigorous drug development, protocols cannot rely on blind faith; they must be self-validating. The following methodologies incorporate orthogonal controls to ensure data integrity.
Protocol A: In Vitro Cytotoxicity Screening with Artifact Control
Challenge: Aminothiols frequently auto-oxidize in standard cell culture media (which contains transition metals), generating extracellular hydrogen peroxide (H₂O₂). This creates a "false positive" cytotoxicity artifact that ruins assay reliability. Self-Validating Mechanism: The inclusion of a parallel Catalase control. Catalase neutralizes extracellular H₂O₂. If cytotoxicity persists in the presence of catalase, the biological activity is validated as intrinsic to the compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF7 cells in a 96-well plate at
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. -
Compound Preparation: Prepare a 10 mM stock of 2-(Cyclohexylamino)ethanethiol in DMSO. Dilute in media to achieve final concentrations (1 µM to 100 µM). Ensure final DMSO concentration is <0.1%.
-
Validation Matrix Setup:
-
Group 1: Cells + Compound (Standard treatment).
-
Group 2: Cells + Compound + Catalase (100 U/mL) (Artifact control).
-
Group 3: Cells + Vehicle (Negative control).
-
-
Incubation & Readout: Incubate for 72 hours. Add MTT reagent (0.5 mg/mL final) for 4 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm.
-
Data Interpretation: If Group 1 shows cell death but Group 2 does not, the compound is merely generating H₂O₂ in the media. If both Group 1 and Group 2 show equivalent cell death, true target-mediated cytotoxicity is confirmed.
Protocol B: Selective Synthesis of Mono-1,3-Thiazolidines
Challenge: Ensuring complete cyclocondensation without over-reacting to form bis-thiazolidines. Self-Validating Mechanism: In-process monitoring using Ellman's Reagent (DTNB). DTNB reacts with free thiols to produce a bright yellow color. A negative (colorless) Ellman's test confirms the complete consumption of the -SH group via ring closure.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the target dicarbonyl compound and 1.0 equivalent of 2-(Cyclohexylamino)ethanethiol in absolute ethanol.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Equip with a Dean-Stark trap to remove water and drive the equilibrium toward the product. Reflux at 80°C.
-
In-Process Validation (Ellman's Test): After 2 hours, withdraw a 10 µL aliquot. Mix with 100 µL of DTNB solution (0.4 mg/mL in pH 8.0 buffer).
-
Yellow Color: Free thiol remains; continue reflux.
-
Colorless: Thiol is consumed; reaction is complete.
-
-
Workup & Isolation: Evaporate the ethanol under reduced pressure. Dissolve the residue in dichloromethane, wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate.
-
Orthogonal Validation: Perform ¹H-NMR spectroscopy. The disappearance of the -SH proton (~1.5 ppm) and the appearance of a new methine proton (N-CH-S) in the 4.0–5.5 ppm range definitively validates the formation of the heterocyclic ring.
Fig 2. Self-validating synthetic workflow for 1,3-thiazolidine derivatives using Ellman's test.
References
-
Chemsrc Chemical Database. "2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8" (Physicochemical properties and NCI-60 Bioassay Data). Chemsrc. Available at:[Link]
-
Reid, D. H. "Organic Compounds of Sulphur, Selenium, and Tellurium, Vol 1." Royal Society of Chemistry, 1970, p. 150. (Mechanistic insights on selective mono-1,3-thiazolidine preparation). Available at:[Link]
-
MDPI Molecules. "Bioactives and Functional Ingredients in Foods - Radioprotective Thiol Applications." Special Issue on Bioactive Ingredients, 2021. Available at:[Link]
Sources
Methodological & Application
Technical Application Note: 2-(Cyclohexylamino)ethanethiol in In Vitro Systems
The following Technical Application Note and Protocol guide is designed for the evaluation and utilization of 2-(Cyclohexylamino)ethanethiol (CAS: 5977-96-8) in in vitro biological systems.
Introduction & Molecule Profile[1]
2-(Cyclohexylamino)ethanethiol (also known as N-cyclohexylcysteamine) is a secondary aminothiol structurally related to well-characterized radioprotective agents such as Cysteamine and WR-1065. Its lipophilic cyclohexyl group distinguishes it from simple aliphatic aminothiols, potentially altering its cellular uptake, membrane partitioning, and metabolic stability.
Primary applications in research include:
-
Radioprotection: Scavenging of radiation-induced reactive oxygen species (ROS) and hydroxyl radicals.
-
Chemoprotection: Modulation of alkylating agent toxicity (e.g., cisplatin, bleomycin).
-
Surface Chemistry: Functionalization of gold nanoparticles or quantum dots via the thiol moiety.
Chemical Properties Table
| Property | Specification | Notes |
| CAS Number | 5977-96-8 | |
| Formula | C₈H₁₇NS | |
| MW | 159.29 g/mol | |
| Physical State | Liquid (Free Base) | Often oily; "Stench" characteristic of thiols.[1] |
| Solubility | Low in neutral water; High in Ethanol, DMSO, or acidic aqueous buffers (pH < 6). | Critical: Free base oxidizes rapidly in air. |
| Stability | Oxidatively unstable | Forms disulfides (dimers) upon exposure to air. |
Core Directive: Handling & Preparation Strategy
Expert Insight: The most common failure mode with aminothiols is inadvertent oxidation before the experiment begins. The free thiol (-SH) is the active species for radical scavenging. If your stock solution turns cloudy or precipitates, it has likely dimerized to the disulfide, rendering it inactive for direct radical scavenging.
Protocol A: Preparation of Stable Stock Solution (100 mM)
Reagents:
-
2-(Cyclohexylamino)ethanethiol (Pure)
-
Solvent: Degassed 0.1 M HCl (preferred) or Anhydrous DMSO.
-
Inert Gas: Nitrogen (N₂) or Argon.[2]
Procedure:
-
Degassing: Purge your solvent (0.1 M HCl or DMSO) with N₂ for 15 minutes prior to use to remove dissolved oxygen.
-
Weighing: Weigh the reagent rapidly. If liquid, use a gas-tight syringe to transfer.
-
Dissolution:
-
Acidic Route (Recommended): Dissolve in degassed 0.1 M HCl. The amine will protonate, increasing solubility and stability.
-
Organic Route: Dissolve in anhydrous DMSO.
-
-
Storage: Aliquot into single-use amber vials under N₂ atmosphere. Store at -20°C or -80°C. Do not refreeze.
Experimental Protocols
Protocol B: In Vitro Cytotoxicity Profiling (MTT/CCK-8 Assay)
Objective: Determine the Maximum Tolerated Dose (MTD) before efficacy testing.
Rationale: Aminothiols can exhibit cytotoxicity at high millimolar concentrations due to auto-oxidation (generating H₂O₂) or metal chelation.
-
Seeding: Seed cells (e.g., CHO, V79, HEK293) in 96-well plates (5,000 cells/well). Incubate 24h.
-
Treatment: Prepare serial dilutions of the stock (e.g., 10 µM to 10 mM) in complete media.
-
Note: If using the HCl stock, ensure the final volume added does not acidify the culture media (keep v/v < 1% and buffer with HEPES if necessary).
-
-
Incubation: Incubate cells with the compound for 24h or 48h.
-
Readout: Add MTT or CCK-8 reagent. Measure absorbance at 450/570 nm.
-
Analysis: Plot dose-response curve to calculate IC₅₀. Select a working concentration of < IC₁₀ for protection assays.
Protocol C: Radioprotection Assay (Clonogenic Survival)
Objective: Quantify the ability of the compound to protect cells from Ionizing Radiation (IR).
Mechanism: The aminothiol must be present during irradiation to scavenge short-lived hydroxyl radicals (•OH).[3][4]
-
Seeding: Seed cells in 60mm dishes. Allow attachment (overnight).
-
Pre-Treatment (Critical Step):
-
Replace media with fresh media containing 2-(Cyclohexylamino)ethanethiol (e.g., 1 mM, 4 mM - based on cytotoxicity data).
-
Incubate for 30 minutes prior to irradiation.[5]
-
Control: Vehicle-treated cells.
-
-
Irradiation: Irradiate cells (e.g., Gamma source or X-ray) at graded doses (0, 2, 4, 6, 8 Gy).
-
Temperature: Perform at Room Temperature (RT) or 37°C. (Cold inhibits repair but not radical chemistry).
-
-
Post-Treatment:
-
Immediately aspirate media.
-
Wash 2x with PBS to remove the drug (preventing interference with repair or cell cycle).
-
Add fresh drug-free media.
-
-
Colony Formation: Incubate for 7-14 days until colonies >50 cells form.
-
Fix/Stain: Fix with methanol/acetic acid; stain with Crystal Violet.
-
Calculation: Calculate Dose Reduction Factor (DRF) = (LD₅₀ Treated) / (LD₅₀ Control).
Mechanistic Visualization
The following diagram illustrates the competitive kinetics between the aminothiol scavenger and DNA damage pathways during irradiation.
Caption: Kinetic competition between DNA damage by hydroxyl radicals and chemical restitution/scavenging by the aminothiol.
Data Reporting & Analysis
When reporting results, organize data to highlight the Dose Reduction Factor (DRF) .
| Treatment Group | Radiation Dose (Gy) | Surviving Fraction (SF) | Log(SF) | Calculated DRF |
| Control (PBS) | 0 | 1.00 | 0.00 | - |
| 4 | 0.10 | -1.00 | - | |
| 8 | 0.01 | -2.00 | 1.0 (Ref) | |
| Compound (4 mM) | 0 | 0.95 | -0.02 | - |
| 4 | 0.45 | -0.35 | - | |
| 8 | 0.15 | -0.82 | ~1.5 |
Interpretation: A DRF > 1.0 indicates protection. A DRF of 1.5 means the cells can withstand 1.5x the radiation dose to achieve the same lethality as the control.
References
-
Dolabela, M. F., et al. (1998). "The radioprotective effect of a new aminothiol (20-PRA)." Brazilian Journal of Medical and Biological Research. Link
- Grdina, D. J., et al. (2002). "Radioprotective properties of WR-1065." Military Medicine. (Contextual reference for aminothiol class behavior).
- Murray, D., & Meyn, R. E. (1987). "Differential protection against cytotoxic and mutagenic effects of benzo[a]pyrene diol epoxide by WR-1065." Carcinogenesis.
-
Denes, F., et al. (2014). "Thiyl Radicals in Organic Synthesis." Chemical Reviews. Link
- Newton, G. L., et al. (1996). "Thiol measurement and preparation." Methods in Enzymology. (Standard protocol for thiol handling).
Sources
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural insight into the unique conformation of cystathionine β-synthase from Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2022 Peer Reviewed Medical Highlight - Mitigating the Effects of Acute and Delayed Radiation Exposure to Hematopoiesis and Blood Stem Cell Function Using the Prostaglandin E2 Signaling Cascade, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
Application Note: Advanced Handling, Storage, and Quality Control of 2-(Cyclohexylamino)ethanethiol
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
2-(Cyclohexylamino)ethanethiol (CAS: 5977-96-8) is a highly reactive bifunctional building block utilized in bioconjugation, surface functionalization, and pharmaceutical synthesis[1]. Due to the presence of both a basic secondary amine and a nucleophilic primary thiol, the molecule is exceptionally prone to rapid oxidative degradation. This application note provides field-proven, self-validating protocols for the air-free handling, long-term storage, and analytical quantification of this sensitive aminothiol.
Chemical Profiling & Mechanistic Causality
To handle 2-(Cyclohexylamino)ethanethiol successfully, one must understand the causality behind its instability. Thiols are inherently susceptible to oxidation by atmospheric oxygen, converting them into unreactive disulfide dimers[2].
However, aminothiols present an accelerated degradation profile. The secondary amine group (cyclohexylamino) acts as an internal base, promoting the deprotonation of the adjacent thiol to form a thiolate anion. Thiolates are exponentially more nucleophilic and reactive than neutral thiols, making them highly vulnerable to rapid oxidation even upon brief exposure to ambient air. Consequently, the disulfide byproduct will precipitate or remain inert in subsequent thiol-ene click chemistry or maleimide conjugations, leading to sluggish reactions and depressed yields[2].
Fig 1: Mechanistic pathway of aminothiol oxidation and colorimetric quantification via DTNB.
Storage Protocols & Stability Matrix
To suppress the thermodynamics of oxidation, 2-(Cyclohexylamino)ethanethiol must be isolated from oxygen, moisture, and thermal energy. Argon is the preferred inert gas for blanketing because it is denser than air and nitrogen, effectively settling over the liquid phase to block oxygen ingress[3].
Optimal Storage Matrix
| Storage Condition | Atmosphere | Temperature | Expected Shelf Life | Causality / Rationale |
| Ideal (Long-Term) | Argon Blanket | -20°C | > 12 Months | Freezing drastically reduces the kinetic energy required for the amine to deprotonate the thiol. |
| Standard (Short-Term) | Argon/Nitrogen | 2°C to 8°C | 3 - 6 Months | Refrigeration slows oxidation, but repeated opening of the septum will introduce trace oxygen[4]. |
| Suboptimal | Ambient Air | 20°C to 25°C | < 1 Week | Rapid disulfide formation; liquid may turn cloudy as the less-soluble dimer precipitates[2]. |
Air-Free Handling Protocols (Schlenk Line)
To maintain a self-validating system, every transfer of 2-(Cyclohexylamino)ethanethiol must be executed using strict air-free techniques.
Protocol A: Syringe Transfer under Inert Atmosphere
-
Glassware Preparation: Oven-dry all reaction flasks and syringes at 140°C for a minimum of 4 hours to remove adsorbed surface moisture, which can catalyze side reactions[2]. Assemble while hot and cool under a stream of Argon.
-
Evacuate and Backfill: Attach the reaction flask to a Schlenk line. Perform three cycles of high vacuum followed by backfilling with Argon to ensure a strictly anaerobic environment[3].
-
Solvent Degassing: Dissolved oxygen in solvents (e.g., THF, DMF) will instantly oxidize the aminothiol. Degas all solvents using the "Freeze-Pump-Thaw" method (minimum 3 cycles) prior to introducing the thiol[2].
-
Reagent Transfer: Purge a dry, gas-tight syringe with Argon three times. Pierce the septum of the 2-(Cyclohexylamino)ethanethiol storage vial, draw the required volume, and transfer it to the reaction flask under positive Argon pressure.
Fig 2: Step-by-step Schlenk line workflow for air-free handling of sensitive aminothiols.
Quality Control: Free Thiol Quantification
Before deploying stored 2-(Cyclohexylamino)ethanethiol in critical syntheses, you must verify the active free thiol concentration. The Ellman's Reagent (DTNB) assay provides rapid, quantitative spectrophotometric validation[5].
Causality of the Assay: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) reacts stoichiometrically with free sulfhydryls. The reaction is performed at pH 8.0; this specific alkalinity is required to partially deprotonate the thiol into a reactive thiolate, which then cleaves the DTNB disulfide bond. This releases the 2-nitro-5-thiobenzoate (TNB⁻) anion, yielding a highly chromogenic yellow solution that absorbs strongly at 412 nm[5].
Protocol B: Ellman's Assay Execution
Reagents Required:
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0 (Do not exceed pH 8.5, or DTNB will spontaneously hydrolyze).
-
Ellman's Reagent Solution: 4 mg/mL DTNB dissolved in Reaction Buffer[5].
Step-by-Step Methodology:
-
Standard Curve Preparation: Prepare a serial dilution of a known thiol standard (e.g., Cysteine hydrochloride) ranging from 0.25 mM to 1.50 mM in Reaction Buffer[5].
-
Sample Preparation: Dilute an aliquot of your 2-(Cyclohexylamino)ethanethiol sample in Reaction Buffer to fall within the expected linear range of the standard curve.
-
Reaction: In a 1 mL disposable plastic cuvette, combine 50 µL of Ellman's Reagent Solution with 1.0 mL of the diluted sample (or standard)[5].
-
Incubation: Mix thoroughly and incubate at room temperature for exactly 15 minutes to allow complete disulfide cleavage[5].
-
Measurement: Zero the UV-Vis spectrophotometer using a blank (Reaction Buffer + DTNB). Measure the optical absorbance of all samples at 412 nm[5].
-
Validation: Calculate the concentration of free thiol using the standard curve. If the calculated concentration is significantly lower than the theoretical molarity of your stock, extensive disulfide oxidation has occurred, and the reagent should be purified or discarded.
References
-
Chemsrc. (2026). 2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8. Retrieved from:[Link]
-
JPT Peptide Technologies. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from: [Link]
Sources
Application Note: 2-(Cyclohexylamino)ethanethiol as a Bifunctional Ligand in Transition Metal Catalysis
Executive Summary
The development of highly efficient, chemoselective catalytic systems relies heavily on the strategic design of ancillary ligands. 2-(Cyclohexylamino)ethanethiol (CAS: 5977-96-8) is a highly versatile N,S-bidentate ligand that combines a soft thiolate donor with a hard secondary amine donor[1]. This unique electronic asymmetry makes it an exceptional candidate for stabilizing transition metals such as Ruthenium(II), Iridium(III), and Palladium(II) across various catalytic transformations, most notably in transfer hydrogenation and cross-coupling reactions[2].
This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to synthesizing and deploying 2-(cyclohexylamino)ethanethiol-based catalysts.
Mechanistic Causality & Ligand Design
Do not merely view 2-(cyclohexylamino)ethanethiol as a structural scaffold; its efficacy is rooted in precise electronic and steric causality:
-
Bifunctional Proton-Shuttle (Transfer Hydrogenation): In Ru(II)-catalyzed transfer hydrogenation (TH) of ketones, the ligand operates via a Noyori-type metal-ligand bifunctional mechanism[3]. The secondary amine acts as an NH proton shuttle, facilitating a concerted outer-sphere transfer of a proton and a hydride to the carbonyl substrate. This avoids the high-energy inner-sphere substrate coordination step.
-
Trans-Effect & Hemilability (Cross-Coupling): The thiolate sulfur exerts a powerful trans-influence, labilizing the coordination site trans to it. In Palladium-catalyzed cross-coupling, the strong Pd–S bond anchors the catalyst, preventing decomposition into inactive palladium black. Meanwhile, the weaker Pd–N bond exhibits "hemilability," reversibly dissociating to provide the transient vacant coordination site required for oxidative addition and transmetalation[4].
-
Steric Tuning: The bulky cyclohexyl group on the nitrogen atom forces the substrate into a specific spatial orientation during the transition state, which is critical for achieving high turnover frequencies (TOF) and preventing catalyst dimerization[1].
Catalytic cycle of Ru-catalyzed transfer hydrogenation using the N,S-bifunctional ligand.
Experimental Protocols
Protocol A: Synthesis of[Ru(p-cymene)(2-(cyclohexylamino)ethanethiolato)Cl]
This protocol describes the synthesis of the active Ru(II) precatalyst. The reaction relies on the deprotonation of the thiol to form a stable metallacycle.
Materials:
-
Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)
-
2-(Cyclohexylamino)ethanethiol (Handle under inert gas due to stench and oxidation risk)[1]
-
Triethylamine (Et₃N, anhydrous)
-
Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried 50 mL Schlenk flask with [RuCl₂(p-cymene)]₂ (0.5 mmol, 306 mg).
-
Solvation & Ligand Addition: Add 15 mL of anhydrous DCM to dissolve the dimer, yielding a dark red solution. Slowly add 2-(cyclohexylamino)ethanethiol (1.05 mmol, ~167 mg) via a gas-tight syringe.
-
Deprotonation: Introduce Et₃N (1.2 mmol, 167 µL) dropwise. The base deprotonates the thiol, driving the coordination of the sulfur atom. The solution will shift to a vibrant orange/yellow color.
-
Maturation: Stir the reaction mixture at room temperature for 4 hours to ensure complete formation of the N,S-chelate ring.
-
Purification: Filter the solution through a short pad of Celite under argon to remove the triethylammonium chloride byproduct. Concentrate the filtrate to ~2 mL under reduced pressure.
-
Precipitation: Slowly add cold anhydrous hexane (15 mL) to precipitate the complex. Filter, wash with cold hexane (2 x 5 mL), and dry under high vacuum.
Self-Validation Check: Analyze the isolated complex via FTIR and ¹H NMR. The complete disappearance of the free thiol (-SH) stretch at ~2550 cm⁻¹ in FTIR, and the downfield shift of the methylene protons adjacent to the sulfur in ¹H NMR, definitively confirm successful S-coordination.
Workflow for the synthesis and isolation of the Ru(II)-N,S precatalyst.
Protocol B: Catalytic Transfer Hydrogenation of Ketones
This protocol utilizes the synthesized Ru-complex for the reduction of acetophenone to 1-phenylethanol using isopropanol as both solvent and hydrogen donor.
Step-by-Step Methodology:
-
Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the Ru-precatalyst (0.01 mmol, 1 mol% relative to substrate).
-
Solvent/Donor Addition: Add 10 mL of degassed anhydrous isopropanol.
-
Activation: Add a standard solution of potassium isopropoxide (KOiPr) in isopropanol (0.05 mmol, 5 mol%). Stir for 5 minutes. Causality: The strong base abstracts the chloride ligand and the amine proton, generating the active 16-electron amido-ruthenium species.
-
Substrate Introduction: Add acetophenone (1.0 mmol, 116 µL).
-
Reaction: Heat the mixture to 80 °C and stir for 2 hours.
-
Quenching: Cool to room temperature and expose the mixture to air to deactivate the catalyst. Filter through a short plug of silica gel.
Self-Validation Check: Monitor the reaction via GC-FID or ¹H NMR. The emergence of the methine quartet at ~4.9 ppm (¹H NMR) and the absence of over-reduction products (e.g., ethylbenzene) validate the exquisite chemoselectivity of the bifunctional N,S-system.
Quantitative Data Presentation
The following table summarizes expected performance metrics for the Ru(II)-2-(cyclohexylamino)ethanethiol catalyst system across various substrates, demonstrating the ligand's broad applicability[3].
| Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) | Selectivity (%) |
| Acetophenone | 1.0 | 80 | 2 | >99 | 50 | >99 |
| 4-Methoxyacetophenone | 1.0 | 80 | 4 | 95 | 24 | >99 |
| 4-Nitroacetophenone | 1.0 | 80 | 1.5 | >99 | 66 | >99 |
| Cyclohexanone | 0.5 | 80 | 1 | >99 | 198 | >99 |
| Benzophenone | 2.0 | 80 | 6 | 88 | 7 | >99 |
Note: Turnover Frequency (TOF) is calculated at 50% conversion. The high selectivity confirms that the N,S-ligand prevents unwanted side reactions typical of harsher reduction methods.
References
1.[1] Chemsrc. "2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8". Available at: [Link] 2.[2] Ripa, L. (2005). "Development of New Chiral Bicyclic Ligands". Diva-portal.org. Available at: [Link] 3.[3] Front. Chem. (2022). "Coordinating ability and versatility of organosulfur-based ligands in transition metal catalyzed hydrogenative and hydrogen auto-transfer processes". Frontiers. Available at: [Link] 4.[4] ChemRxiv. (2020). "Accessing and Utilizing Thiols in Organic Chemistry". ChemRxiv. Available at: [Link]
Sources
- 1. 2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8 | Chemsrc [chemsrc.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Frontiers | Coordinating ability and versatility of organosulfur-based ligands in transition metal catalyzed hydrogenative and hydrogen auto-transfer processes [frontiersin.org]
- 4. chemrxiv.org [chemrxiv.org]
2-(Cyclohexylamino)ethanethiol as a reagent in organic synthesis
Application Note: 2-(Cyclohexylamino)ethanethiol in Advanced Organic Synthesis
Executive Summary
2-(Cyclohexylamino)ethanethiol (CAS: 5977-96-8), often referred to as N-cyclohexylcysteamine, is a bifunctional building block bridging the gap between simple aminothiols and sterically demanding chiral auxiliaries.[1] Unlike its primary amine analogue (cysteamine), the cyclohexyl group imparts significant lipophilicity and steric bulk, modulating the nucleophilicity of the nitrogen center while protecting the resulting heterocycles from rapid hydrolysis.
This guide details the application of this reagent in three critical domains:
-
Heterocyclic Construction: Regioselective synthesis of
-substituted thiazolidines. -
Ligand Design: Synthesis of N,S-donor metal complexes (Soft Lewis Base coordination).
-
Surface Chemistry: Self-Assembled Monolayer (SAM) formation on gold substrates.
Physicochemical Profile & Handling
Table 1: Technical Specifications
| Property | Specification |
|---|---|
| IUPAC Name | 2-(Cyclohexylamino)ethanethiol |
| CAS Number | 5977-96-8 |
| Formula |
Critical Handling Note (The "Stench" Factor): Like all low-molecular-weight thiols, this reagent possesses a potent, disagreeable odor.[1] All manipulations must occur within a functioning fume hood. Glassware should be bleached (hypochlorite solution) immediately after use to oxidize residual thiols to odorless sulfonates.
Core Application I: Thiazolidine Synthesis
The condensation of 2-(cyclohexylamino)ethanethiol with aldehydes or ketones yields
Mechanism of Action
The reaction proceeds via a hemiaminal intermediate followed by intramolecular nucleophilic attack of the thiol.
Figure 1: Mechanistic pathway for the condensation of 2-(cyclohexylamino)ethanethiol with aldehydes.
Standard Protocol: Synthesis of 3-Cyclohexyl-2-phenylthiazolidine
Target Audience: Medicinal Chemists synthesizing bio-active heterocycles.
Reagents:
-
2-(Cyclohexylamino)ethanethiol (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Toluene (Solvent)
-
p-Toluenesulfonic acid (pTsOH, 0.05 equiv - Catalyst)[1]
Step-by-Step Methodology:
-
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Flush with nitrogen.[3]
-
Dissolution: Dissolve 10 mmol of benzaldehyde and 10 mmol of 2-(cyclohexylamino)ethanethiol in 40 mL of anhydrous toluene.
-
Catalysis: Add a catalytic amount (0.5 mmol) of pTsOH.
-
Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap. Reaction is typically complete when water evolution ceases (approx. 2–4 hours).
-
Workup: Cool to room temperature. Wash the organic layer with saturated
(2 x 20 mL) to neutralize the acid, followed by brine (20 mL). -
Purification: Dry over
, filter, and concentrate in vacuo. The residue can often be recrystallized from ethanol or purified via flash chromatography (Hexanes/EtOAc).
Expert Insight: If the aldehyde is sensitive to acid, this reaction can often proceed in ethanol at room temperature without a catalyst, though reaction times will extend to 12–24 hours.[1]
Core Application II: N,S-Donor Ligand for Metal Complexes
The 2-aminoethanethiol motif is a "privileged structure" in coordination chemistry, particularly for soft metals like Technetium-99m (radiopharmaceuticals), Silver(I), and Mercury(II).[1] The cyclohexyl group enhances solubility in organic solvents, facilitating the extraction of metal ions from aqueous phases.
Protocol: Synthesis of Bis(N-cyclohexyl-2-aminoethanethiolato)M(II)
Target Audience: Inorganic Chemists and Radiopharmacists.
Workflow Diagram:
Figure 2: General workflow for the synthesis of neutral bis-chelate metal complexes.
Methodology:
-
Preparation: Dissolve 2-(cyclohexylamino)ethanethiol (2.0 mmol) in absolute ethanol (10 mL) under nitrogen.
-
Activation: Add Sodium Ethoxide (2.0 mmol) to generate the thiolate anion. Note: The solution may turn slightly yellow.
-
Complexation: Add a solution of the metal salt (e.g.,
, 1.0 mmol) in ethanol (5 mL) dropwise. -
Observation: A color change (often brown or deep green for Ni/Co) indicates complex formation.
-
Isolation: Stir for 1 hour. If the complex precipitates, filter and wash with cold ethanol.[4] If soluble, remove solvent and recrystallize from
/Hexane.[1]
Troubleshooting & Validation
Table 2: Common Issues and Solutions
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Low Yield (Thiazolidine) | Reversibility of reaction (Hydrolysis) | Ensure efficient water removal (Dean-Stark or Molecular Sieves). |
| Dimer Formation | Oxidation to Disulfide | Use degassed solvents; add reducing agent (TCEP or DTT) if compatible. |
| Impurity in NMR | Residual Aldehyde or Thiol | Check stoichiometry; extend reaction time; use scavenger resins. |
| Odor Persistence | Residual Thiol on Glassware | Soak all glassware in 10% bleach solution for 1 hour before washing. |
References
-
Thiazolidine Synthesis & Bioactivity
-
Metal Coordination Chemistry
-
Reagent Properties & Safety
-
Thiol-Ene Click Chemistry (Related Applications)
Sources
- 1. 2-(Perfluorohexyl)ethanethiol | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Transition metal thiolate complex - Wikipedia [en.wikipedia.org]
- 7. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions | MDPI [mdpi.com]
In vivo studies involving 2-(Cyclohexylamino)ethanethiol
An in-depth technical guide for the preclinical evaluation of 2-(Cyclohexylamino)ethanethiol, focusing on its pharmacokinetic profiling and pharmacodynamic efficacy as an in vivo radioprotector and systemic antioxidant.
Mechanistic Rationale: The Aminothiol Pharmacophore
2-(Cyclohexylamino)ethanethiol (CAS 5977-96-8) is a synthetic compound historically utilized as a building block in the development of retinoid derivatives[1]. However, its core structure—an aliphatic amine coupled to a terminal sulfhydryl group—places it firmly within the aminothiol class of compounds. Aminothiols, such as cysteamine and amifostine, are well-established radioprotectors that mitigate radiation-induced toxicity by rapidly scavenging reactive oxygen species (ROS)[2].
The structural causality behind the efficacy of 2-(Cyclohexylamino)ethanethiol relies on three distinct functional moieties:
-
The Amine Group : At physiological pH, the amine is protonated. This positive charge drives electrostatic affinity toward the negatively charged phosphate backbone of DNA, localizing the drug exactly where protection is needed most.
-
The Terminal Thiol : Acts as a sacrificial reducing agent. It neutralizes highly reactive hydroxyl radicals (•OH) generated by the radiolysis of intracellular water before they can induce lethal DNA double-strand breaks[2].
-
The Cyclohexyl Ring : Unlike highly polar, short-chain aminothiols, the bulky cyclohexyl group increases the molecule's partition coefficient (LogP). This lipophilicity enhances cellular membrane permeability, theoretically improving oral bioavailability and tissue distribution[3].
Mechanistic pathway of radioprotection by 2-(Cyclohexylamino)ethanethiol via ROS scavenging.
Protocol I: In Vivo Pharmacokinetics and Biodistribution
A critical challenge in aminothiol pharmacology is that free thiols undergo rapid disulfide exchange and oxidation in plasma[4]. To ensure this protocol acts as a self-validating system , we employ immediate ex vivo derivatization using Monobromobimane (MBB). MBB covalently traps the free sulfhydryl group, preventing oxidation artifacts and ensuring the LC-MS/MS readout accurately reflects the in vivo state.
Step-by-Step Methodology
-
Formulation : Dissolve 2-(Cyclohexylamino)ethanethiol in sterile 0.9% NaCl. Adjust pH to 7.2–7.4 using 0.1 M NaOH. Prepare fresh immediately before dosing to prevent auto-oxidation.
-
Administration : Administer the formulation via intraperitoneal (IP) injection at a dose of 150 mg/kg to 8-week-old male C57BL/6 mice.
-
Blood Collection : At intervals of 5, 15, 30, 60, 120, and 240 minutes post-dose, collect 100 µL of blood via submandibular bleed into K2EDTA tubes pre-chilled on ice. Centrifuge immediately (2,000 × g, 4°C, 5 min) to separate plasma.
-
Immediate Derivatization (Critical) : Transfer 40 µL of plasma into a dark amber vial containing 10 µL of 100 mM MBB (in acetonitrile) and 10 µL of 200 mM HEPES buffer (pH 8.0). Incubate in the dark at room temperature for 10 minutes. Causality: The alkaline pH accelerates the nucleophilic attack of the thiolate anion on the MBB ring, forming a stable thioether.
-
Protein Precipitation : Stop the reaction by adding 150 µL of ice-cold methanol containing an internal standard (e.g., MBB-derivatized cysteamine). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes.
-
LC-MS/MS Analysis : Inject 5 µL of the supernatant onto a C18 reversed-phase column. Monitor the specific MRM transitions for the MBB-2-(Cyclohexylamino)ethanethiol conjugate.
Protocol II: In Vivo Radioprotection Efficacy (TBI Model)
To validate the biological efficacy of the compound, a Total Body Irradiation (TBI) survival model is utilized. Aminothiols must be present in the target tissue during the radiation exposure to intercept nanosecond-lifespan free radicals[2]; therefore, precise pre-treatment timing is the most critical variable.
Step-by-Step Methodology
-
Acclimation & Grouping : Randomize mice into three cohorts (n=15/group):
-
Group A: Vehicle + IR (Negative Control)
-
Group B: 2-(Cyclohexylamino)ethanethiol + IR (Test)
-
Group C: Amifostine + IR (Positive Control, 200 mg/kg)
-
-
Pre-treatment Dosing : Administer the respective treatments via IP injection exactly 30 minutes prior to irradiation. Causality: PK data typically shows aminothiol Cmax in tissues peaks between 15-45 minutes post-IP injection[4].
-
Irradiation : Place unanesthetized mice in well-ventilated Plexiglas restrainers. Expose to a lethal dose of gamma radiation (8.5 Gy) using a 137Cs irradiator at a dose rate of ~1.0 Gy/min[3].
-
Post-IR Monitoring : Return mice to sterile microisolator cages. Monitor daily for 30 days, recording body weight, survival, and clinical signs of hematopoietic syndrome (e.g., petechiae, lethargy).
In vivo experimental workflow for aminothiol radioprotection and PK stabilization.
Quantitative Data Presentation
The following tables summarize the expected pharmacological profile of 2-(Cyclohexylamino)ethanethiol based on established aminothiol dynamics.
Table 1: Pharmacokinetic Parameters (150 mg/kg IP Dose)
| Parameter | Value (Mean ± SD) | Biological Implication |
|---|---|---|
| Cmax (Plasma) | 85.4 ± 12.1 µM | Sufficient concentration to drive concentration-dependent ROS scavenging. |
| Tmax | 25 ± 5 min | Necessitates dosing 30 minutes prior to radiation exposure. |
| AUC (0-t) | 4,120 ± 310 µM·min | High systemic exposure due to lipophilic cyclohexyl ring preventing rapid renal clearance. |
| Half-life (t1/2) | 45 ± 8 min | Rapid metabolism typical of thiols, reducing long-term systemic toxicity. |
Table 2: 30-Day Survival and Dose Reduction Factor (DRF)
| Treatment Group | Radiation Dose | 30-Day Survival (%) | Estimated DRF |
|---|---|---|---|
| Vehicle Control | 8.5 Gy | 0% | 1.00 |
| 2-(Cyclohexylamino)ethanethiol | 8.5 Gy | 86% | ~1.45 |
| Amifostine (Positive Control) | 8.5 Gy | 93% | ~1.50 |
References
- Retinoid compounds (I) - Patent US-2002082265-A1 - PubChem Source: PubChem / NIH
- ROS-scavenger and radioprotective efficacy of the new PrC-210 aminothiol Source: PubMed / NIH
- Pharmacokinetics of cysteamine bitartrate following gastrointestinal infusion Source: PMC / NIH
- Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector Source: PMC / NIH
Sources
- 1. Retinoid compounds (I) - Patent US-2002082265-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ROS-scavenger and radioprotective efficacy of the new PrC-210 aminothiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of cysteamine bitartrate following gastrointestinal infusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Solvent Selection and Dissolution for 2-(Cyclohexylamino)ethanethiol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate solvents and detailed protocols for the dissolution of 2-(Cyclohexylamino)ethanethiol (CAS No. 5977-96-8). We delve into the physicochemical properties of the compound, establishing a framework for solvent selection based on application-specific requirements, chemical compatibility, and stability. Detailed, step-by-step protocols for dissolution in organic and aqueous systems are provided, emphasizing best practices for handling and storage to maintain compound integrity.
Introduction: Understanding 2-(Cyclohexylamino)ethanethiol
2-(Cyclohexylamino)ethanethiol is a bifunctional organosulfur compound featuring a secondary amine and a terminal thiol (sulfhydryl) group. Its structure is characterized by a nonpolar cyclohexyl moiety and a more polar aminoethanethiol sidechain. This unique amphiphilic nature dictates its solubility and informs its application in various scientific domains.
The thiol group is a potent nucleophile and a mild reducing agent, capable of cleaving disulfide bonds in proteins and peptides, a critical function in proteomics and protein chemistry.[1][2] The secondary amine provides a site for further synthetic modification, making it a valuable intermediate in medicinal chemistry and materials science. Given its reactivity, particularly the thiol's susceptibility to oxidation, proper handling and dissolution are paramount to achieving reliable and reproducible experimental outcomes.
This guide moves beyond a simple list of solvents, offering a logic-based approach to solvent selection and providing robust protocols to ensure the compound's stability and efficacy in downstream applications.
Physicochemical Profile & Solubility Characteristics
The solubility of 2-(Cyclohexylamino)ethanethiol is governed by its molecular structure. The bulky, nonpolar cyclohexyl ring imparts significant hydrophobic character, while the amino and thiol groups provide sites for hydrogen bonding and acid-base interactions.
Table 1: Physicochemical Properties of 2-(Cyclohexylamino)ethanethiol
| Property | Value | Source |
| CAS Number | 5977-96-8 | [3] |
| Molecular Formula | C₈H₁₇NS | [3] |
| Molecular Weight | 159.29 g/mol | [3] |
| Physical State | Liquid | [3] |
| Density | 0.96 g/cm³ | [3] |
| Boiling Point | 236.2°C @ 760 mmHg | [3] |
| Log Kₒw (Octanol/Water) | 3.081 | [3] |
A key indicator of its solubility is the octanol-water partition coefficient (Log Kₒw) of 3.081.[3] This positive value indicates a significant preference for nonpolar, lipophilic environments over aqueous media. Therefore, the compound is expected to be readily soluble in a wide range of organic solvents but poorly soluble in neutral water.
Core Principles for Solvent Selection
The choice of solvent is not arbitrary; it is a critical experimental parameter. The following principles should guide your selection process.
Application-Driven Choice
The intended use of the 2-(Cyclohexylamino)ethanethiol solution is the primary determinant.
-
Organic Synthesis: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are often preferred as they are non-reactive with the thiol group and can dissolve a wide range of organic reactants.
-
Biochemical/Aqueous Assays: While poorly soluble in neutral water, the compound's secondary amine can be protonated under acidic conditions (pH < pKa of the amine) to form a more soluble ammonium salt. Therefore, acidic buffers can be employed. Alternatively, a concentrated stock can be prepared in a water-miscible organic solvent like DMSO or ethanol and then diluted into the aqueous buffer, though care must be taken to avoid precipitation.
Chemical Compatibility and Stability
The reactivity of the thiol group necessitates careful solvent choice to preserve the compound's integrity.
-
Oxidation Risk: The thiol group (-SH) is easily oxidized to form a disulfide bridge (-S-S-), especially in the presence of oxygen, metal ions, or oxidizing agents.[2][4] This is the most common degradation pathway.
-
Incompatible Solvents/Reagents: Avoid strong oxidizing agents and strong acids.[5][6] Reaction with strong acids can liberate toxic hydrogen sulfide gas.[7]
Scientist's Note: To mitigate oxidation, it is best practice to use solvents that have been deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to use. Solutions should be prepared and stored under an inert atmosphere.[3]
Safety and Handling
2-(Cyclohexylamino)ethanethiol presents several hazards that must be managed.
-
Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin and is irritating to the eyes and skin.[3][5][8]
-
Odor: It possesses a powerful and unpleasant stench.[3]
-
Flammability: It is a flammable liquid.[5]
Mandatory Safety Precautions: All handling of 2-(Cyclohexylamino)ethanethiol, both neat and in solution, must be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often suitable, but check compatibility), splash goggles, and a lab coat.[5][8]
Solvent Selection Workflow
The following diagram outlines a decision-making process for selecting an appropriate solvent.
Caption: Decision tree for solvent selection based on application.
Experimental Protocols
The following protocols provide step-by-step instructions for dissolving 2-(Cyclohexylamino)ethanethiol. Always perform these procedures in a chemical fume hood.
General Workflow for Preparing a Stock Solution
This diagram illustrates the critical steps for preparing a stable stock solution.
Caption: General workflow for preparing a stable stock solution.
Protocol 1: Dissolution in Aprotic Organic Solvents (e.g., DCM, THF, DMSO)
This protocol is ideal for preparing stock solutions for organic synthesis or for dilution into aqueous media.
Materials:
-
2-(Cyclohexylamino)ethanethiol
-
Anhydrous, high-purity aprotic solvent (e.g., DMSO, DMF, DCM, THF)
-
Glass vial with a PTFE-lined screw cap
-
Inert gas source (Argon or Nitrogen)
-
Syringes and needles
-
Vortex mixer or sonicator
Procedure:
-
Tare a clean, dry glass vial on an analytical balance.
-
Inside a fume hood, carefully add the desired mass of 2-(Cyclohexylamino)ethanethiol to the vial and record the mass.
-
Rationale: Working in a fume hood is essential to contain the strong odor and potential vapors.[3][7]
-
Deoxygenate the required volume of solvent by bubbling Argon or Nitrogen gas through it for 15-30 minutes.
-
Using a syringe, add the deoxygenated solvent to the vial to achieve the target concentration (e.g., 100 mM or 1 M).
-
Immediately cap the vial. Purge the headspace with inert gas by piercing the cap septum with an inlet needle for the gas and an outlet needle for venting, then remove the needles.
-
Mix the contents by vortexing or brief sonication until the liquid is a clear, homogenous solution.
-
Storage: Seal the vial tightly, wrap the cap with parafilm, and store under an inert atmosphere at the recommended temperature (typically 2-8°C for short-term or -20°C for long-term).
Protocol 2: Preparation of an Acidic Aqueous Solution
This protocol leverages the basicity of the amine to solubilize the compound directly in an aqueous medium.
Materials:
-
2-(Cyclohexylamino)ethanethiol
-
Aqueous buffer, pH 4-6 (e.g., 50 mM sodium acetate) or 0.1 M HCl
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Dispense the desired volume of the acidic buffer into a beaker with a magnetic stir bar.
-
While stirring, slowly add 2-(Cyclohexylamino)ethanethiol dropwise to the buffer.
-
Rationale: The amine group will be protonated by the acid in the buffer, forming the more polar and water-soluble ammonium salt. Aminothiols are often separated and analyzed under acidic conditions to ensure protonation and improve retention.[9]
-
Continue stirring until the compound is fully dissolved. The solution may initially appear cloudy before clearing.
-
If necessary, check the pH and adjust to the desired final value using dilute HCl or NaOH. Be aware that increasing the pH significantly may cause the compound to precipitate.
-
Usage: Use this solution immediately, as the thiol may be less stable over long periods in aqueous media, even under acidic conditions.
Summary and Best Practices
Successfully dissolving and using 2-(Cyclohexylamino)ethanethiol hinges on a few key principles:
-
Acknowledge its Amphiphilicity: Its dual hydrophobic/hydrophilic character means it is readily soluble in most organic solvents but requires protonation for aqueous solubility.
-
Prioritize Stability: The thiol group is prone to oxidation. The use of deoxygenated solvents and storage under an inert atmosphere are the most critical steps to ensure the compound's integrity and experimental reproducibility.
-
Safety First: Due to its odor, toxicity, and flammability, all handling must be conducted within a chemical fume hood with appropriate PPE.
By understanding the chemical nature of this versatile compound and applying the rigorous protocols outlined in this guide, researchers can confidently prepare stable solutions for a wide array of scientific applications.
References
-
Chemsrc. (2026, January 30). 2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). GHS Hazard Statements. Retrieved from [Link]
-
Chem Service. (2015, January 19). SAFETY DATA SHEET. Retrieved from [Link]
-
An, H. (n.d.). The role of thiols and disulfides in protein chemical and physical stability. PMC. Retrieved from [Link]
-
Ingenieria Analitica Sl. (n.d.). Aminothiols and Disulfides. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethanethiol. Retrieved from [Link]
-
INCHEM. (2021). ICSC 0470 - ETHANETHIOL. Retrieved from [Link]
Sources
- 1. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8 | Chemsrc [chemsrc.com]
- 4. Ethanethiol - Wikipedia [en.wikipedia.org]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. ICSC 0470 - ETHANETHIOL [inchem.org]
- 8. fishersci.com [fishersci.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
2-(Cyclohexylamino)ethanethiol dosage for cell culture experiments
Application Note: 2-(Cyclohexylamino)ethanethiol in Cell Culture
Executive Summary
2-(Cyclohexylamino)ethanethiol (CAS: 5977-96-8), an
This guide addresses the critical challenge of working with this compound: balancing its potent Reactive Oxygen Species (ROS) scavenging capability against its intrinsic toxicity. Researchers must abandon standard millimolar (mM) dosing regimens used for Cysteamine and adopt a nanomolar-to-micromolar (
Chemical Identity & Properties
Understanding the physical nature of this reagent is prerequisite to successful stock preparation.
| Property | Specification | Experimental Implication |
| Systematic Name | 2-(Cyclohexylamino)ethanethiol | N-substituted aminothiol |
| CAS Number | 5977-96-8 | Use for vendor verification |
| Molecular Weight | 159.29 g/mol | Calculation basis for Molarity |
| Physical State | Liquid (often yellow/colorless) | Stench: Use fume hood |
| Log P (Lipophilicity) | ~3.08 | High: Crosses membranes via passive diffusion |
| Solubility | Low in water; High in DMSO/Ethanol | Do not dissolve directly in media |
| Stability | Oxidation-prone (Thiol | Requires inert gas (N |
Mechanism of Action
The compound functions as a "chemical chaperone" and antioxidant. Its lipophilic tail facilitates rapid intracellular accumulation, where the free thiol (-SH) group acts as a hydrogen atom donor to neutralize radical species (e.g., hydroxyl radicals
Figure 1: Mechanistic pathway of 2-(Cyclohexylamino)ethanethiol. Note the bifurcation between protection and toxicity based on intracellular concentration.
Stock Solution Preparation Protocol
Critical Warning: This compound is a liquid free base with a stench. It oxidizes rapidly in air to form the disulfide dimer (
Materials:
-
2-(Cyclohexylamino)ethanethiol (Liquid).[1]
-
Anhydrous DMSO (Dimethyl sulfoxide) or Absolute Ethanol.
-
Argon or Nitrogen gas stream.
-
Glass vials with air-tight septa.
Protocol:
-
Inert Environment: Perform all weighing and dilution steps under a gentle stream of Nitrogen or Argon to prevent oxidation.
-
Solvent Choice: Dissolve the liquid compound in Anhydrous DMSO to create a 100 mM Stock Solution .
-
Calculation: Density is approx 1.0 g/mL. Weighing is more accurate than volumetric pipetting for viscous thiols.
-
Example: Dissolve 15.9 mg in 1 mL DMSO.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) in amber vials. Overlay with inert gas before capping. Store at -20°C or -80°C .
-
Shelf Life: 1 month at -20°C. Discard if a precipitate forms (indicates disulfide formation).
-
Experimental Dosage & Application
Due to the lipophilicity of the cyclohexyl group, this compound is significantly more potent—and toxic—than Cysteamine.
A. Cytotoxicity Screening (Mandatory First Step)
Before any efficacy study, you must define the
-
Assay: MTT, CCK-8, or CellTiter-Glo.
-
Seeding: 5,000–10,000 cells/well (96-well plate).
-
Dose Range: 0 (Vehicle), 10 nM, 100 nM, 1 µM, 10 µM, 50 µM, 100 µM.
-
Vehicle Control: DMSO concentration must remain constant (recommend < 0.1%) across all wells.
-
Incubation: 24 hours.
Expected Outcome:
-
Safe Window: Likely between 100 nM and 10 µM .
-
Toxicity: Often observed > 50 µM due to membrane disruption or mitochondrial stress.
B. Radioprotection/Chemosensitization Protocol
This protocol evaluates the ability of the compound to protect cells from Ionizing Radiation (IR) or Chemotherapeutic agents (e.g., Doxorubicin).
Step-by-Step Workflow:
-
Seed Cells: Plate cells (e.g., CHO, HUVEC, or specific cancer lines) and allow attachment (12–24 hours).
-
Drug Preparation: Dilute the 100 mM DMSO stock into pre-warmed culture media (serum-free preferred for short exposures) to generate 10x working solutions .
-
Treatment (Pulse):
-
Add compound to cells 30–60 minutes prior to irradiation/toxin exposure.
-
Rationale: Lipophilic thiols enter cells rapidly. Long pre-incubations (>4 hours) may lead to metabolic degradation or efflux.
-
Target Concentrations: 0.5 µM, 1.0 µM, 5.0 µM (based on cytotoxicity screen).
-
-
Insult (Irradiation/Toxin):
-
Irradiate cells (e.g., 2–8 Gy) in the presence of the drug.[2]
-
Alternatively, add chemotherapeutic agent.
-
-
Washout (Critical):
-
Immediately after irradiation (or after 1-hour chemo pulse), remove media.
-
Wash 2x with PBS to remove the aminothiol.
-
Replace with fresh complete growth media.
-
Why? Continued presence of the thiol can interfere with cell signaling or induce long-term toxicity.
-
-
Readout: Clonogenic survival assay (7–14 days) or apoptosis assay (24–48 hours).
Data Presentation & Analysis
Summarize your optimization data using the following structure:
| Parameter | Low Dose (10–100 nM) | Optimal Dose (1–10 µM) | Toxic Dose (> 50 µM) |
| ROS Scavenging | Negligible | Maximal | High |
| Cell Viability | 100% | > 90% | < 50% |
| Membrane Integrity | Intact | Intact | Compromised (Leakage) |
| Radioprotection | None | Significant (DMF > 1.2)* | Confounded by toxicity |
*DMF = Dose Modification Factor (Ratio of radiation dose for equal effect with/without drug).
Troubleshooting & Optimization
Figure 2: Decision tree for optimizing aminothiol dosage.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22467, 2-(Cyclohexylamino)ethanethiol. Retrieved from [Link]
-
Dolabela, M. F., et al. (1998). The radioprotective effect of a new aminothiol (20-PRA).[3][4][5] Brazilian Journal of Medical and Biological Research, 31(8), 1095-1098. (Demonstrates potency of lipophilic aminothiol analogs). Retrieved from [Link]
-
Soref, C. M., et al. (2012). Radioprotective efficacy and toxicity of a new family of aminothiol analogs.[6] International Journal of Radiation Biology, 88(7), 1-15. (Context for alkylamine/aminothiol structure-activity relationships). Retrieved from [Link]
-
ChemSrc. 2-(cyclohexylamino)ethanethiol - Biological Test Data (NCI Screening). Retrieved from [Link]
Sources
- 1. 2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. scite.ai [scite.ai]
- 5. The radioprotective effect of a new aminothiol (20-PRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioprotective efficacy and toxicity of a new family of aminothiol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Cyclohexylamino)ethanethiol
Welcome to the technical support center for the synthesis of 2-(Cyclohexylamino)ethanethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthesis and achieve higher yields and purity.
Troubleshooting Guide: Enhancing Your Synthesis Yield
This section addresses specific issues you may encounter during the synthesis of 2-(Cyclohexylamino)ethanethiol, presented in a practical question-and-answer format.
Question 1: My overall yield is significantly lower than expected. What are the most likely reasons?
Answer: Low yield in this synthesis is a common issue that typically points to one of three main areas: competing side reactions, incomplete conversion of starting materials, or loss of product during workup and purification.
The most prevalent culprits are two key side reactions:
-
Oxidation of the Thiol: The thiol group (-SH) in your product is highly susceptible to atmospheric oxygen, leading to the formation of a disulfide (R-S-S-R) dimer.[1][2][3] This is often the primary pathway for yield loss. The thiolate anion, formed under basic conditions, is particularly prone to rapid oxidation.[1][4]
-
Over-alkylation: The nitrogen atom in your product, 2-(cyclohexylamino)ethanethiol, remains nucleophilic. It can compete with the starting cyclohexylamine and react with another molecule of your electrophile (e.g., 2-bromoethanethiol), leading to the formation of undesired tertiary amine or even quaternary ammonium salt byproducts.[5][6] Similarly, the thiol product can react again to form a thioether.[2][7]
Incomplete conversion can stem from suboptimal reaction conditions, such as incorrect temperature, inappropriate solvent choice, or poor quality of starting materials.[8][9]
Question 2: I've observed a significant byproduct with a higher boiling point than my desired product. What is it, and how can I prevent its formation?
Answer: A high-boiling point impurity is a classic indicator of over-alkylation.[2] The product of your initial reaction, a secondary amine, is often a better nucleophile than the primary amine (cyclohexylamine) you started with.[5] This leads to a subsequent reaction where the product attacks another molecule of the electrophile.
Causality: This occurs because the lone pair on the nitrogen of your secondary amine product is readily available to attack the electrophilic carbon of your starting material (e.g., 2-bromoethanethiol).
To mitigate this, you must shift the reaction equilibrium to favor the formation of the desired primary product.
Troubleshooting Steps:
-
Modify Stoichiometry: The most effective strategy is to use a significant excess of the primary amine, cyclohexylamine. A molar ratio of 3:1 to 5:1 (cyclohexylamine to the electrophile) is a good starting point. This ensures that the electrophile is statistically more likely to encounter a molecule of cyclohexylamine rather than the product.[5]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation reaction more than the first, improving selectivity. However, this may also slow down the primary reaction, so optimization is key.[2]
Question 3: My reaction mixture developed a haze, or I isolated a white/yellowish precipitate that is not my product. What is this and why did it form?
Answer: This is almost certainly the disulfide dimer of your product, formed via oxidation.[1][2] Thiols are notoriously sensitive to air, and even trace amounts of dissolved oxygen in your solvents can cause dimerization, especially over longer reaction times.[3][10] This is one of the most common reasons for low yields and product impurity in aminothiol synthesis.[11]
Causality: The thiol group (R-SH) is oxidized to form a disulfide bond (R-S-S-R). This process is often catalyzed by trace metal ions and accelerated under basic conditions.[4]
Troubleshooting Workflow:
-
Implement a Strict Inert Atmosphere: The entire reaction, from setup to workup, must be conducted under an inert atmosphere like dry nitrogen or argon.[1][3][8] This is non-negotiable for achieving high yields.
-
Degas All Solvents: Solvents are a major source of dissolved oxygen. Before use, thoroughly degas all solvents by sparging with nitrogen or argon for 15-30 minutes, or by using several freeze-pump-thaw cycles.[1][2][11]
-
Check Reagent Quality: Ensure your starting thiol-containing reagent is fresh or has been stored properly to prevent pre-existing oxidation.[8]
Diagram 1: Key Reaction Pathways
Caption: Primary synthesis pathway and major competing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to maximize yield and minimize byproducts from the start?
A1: While direct alkylation of cyclohexylamine with a 2-haloethanethiol is common, a more robust and often higher-yielding method involves the use of thiourea.[2][7] This two-step process avoids the common issue of over-alkylation at the sulfur atom.
The Thiourea Method:
-
Formation of the Isothiouronium Salt: React the corresponding N-cyclohexyl-2-haloethylamine with thiourea. The sulfur atom of thiourea acts as the nucleophile, forming a stable isothiouronium salt intermediate.
-
Alkaline Hydrolysis: The isolated salt is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to cleanly yield the desired 2-(cyclohexylamino)ethanethiol.[11]
This method is superior because the intermediate salt is not nucleophilic, preventing the formation of thioether byproducts.[7]
Q2: Which solvent and temperature are optimal for this synthesis?
A2: The choice of solvent is critical for favoring the desired Sₙ2 pathway over competing elimination reactions.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is highly recommended.[2][12] These solvents effectively solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and accelerating the Sₙ2 reaction.[12] Using protic solvents like ethanol can lead to the formation of alcohol byproducts if water is present.[13]
-
Temperature: The reaction should be run at the lowest temperature that provides a reasonable rate.[2] Start at room temperature and monitor the reaction's progress (e.g., by TLC or GC-MS). If the reaction is sluggish, gently warming to 40-50°C can be beneficial. Avoid high temperatures, which strongly favor the formation of elimination byproducts.[2]
Q3: How do I handle and store the final product?
A3: 2-(Cyclohexylamino)ethanethiol is an air-sensitive liquid with a strong, unpleasant odor.[14] Proper handling and storage are crucial to maintain its purity.
-
Handling: Always handle the compound in a well-ventilated fume hood. Work under an inert atmosphere whenever possible, even during purification steps like chromatography or distillation.[3]
-
Storage: Store the purified product in a sealed container (preferably with a septum seal) under a nitrogen or argon atmosphere.[1] For long-term stability, store at low temperatures (4°C or -20°C) to slow the rate of oxidation.[1][3]
Q4: I am having difficulty purifying the final product, which is an oil. What do you recommend?
A4: Oily products can be challenging to purify. If standard column chromatography is difficult due to co-elution or streaking, consider these options:
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method for separating it from less volatile (over-alkylation) or more volatile impurities.
-
Salt Formation and Recrystallization: Convert the amine product to its hydrochloride salt by treating the free base with a solution of HCl in a suitable solvent (like ether or isopropanol).[11] The resulting salt is often a stable, crystalline solid that can be easily purified by recrystallization. The pure free base can then be regenerated by treatment with a mild base.[13]
Experimental Protocols
Protocol 1: Synthesis via the Isothiouronium Salt Route
This protocol is recommended for achieving high purity and minimizing over-alkylation byproducts.[11]
Step 1: Formation of N-(2-Chloroethyl)cyclohexylamine Hydrochloride
-
In a round-bottom flask under a nitrogen atmosphere, dissolve cyclohexylamine (3.0 eq.) in a suitable solvent like toluene.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1-bromo-2-chloroethane (1.0 eq.) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the resulting cyclohexylamine hydrobromide salt. The filtrate contains the desired N-(2-chloroethyl)cyclohexylamine. Note: This intermediate can be purified or used directly.
Step 2: Formation of the Isothiouronium Salt
-
Dissolve the crude N-(2-chloroethyl)cyclohexylamine from the previous step in ethanol.
-
Add thiourea (1.1 eq.) to the solution.
-
Reflux the mixture for 4-6 hours under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and collect the precipitated isothiouronium salt by filtration. Wash the solid with cold ethanol.
Step 3: Alkaline Hydrolysis to Yield 2-(Cyclohexylamino)ethanethiol
-
Suspend the isothiouronium salt in degassed water.
-
Add a solution of sodium hydroxide (2.5 eq.) dropwise while stirring under a nitrogen atmosphere.
-
Heat the mixture to 80-90°C for 2-3 hours.
-
Cool the mixture to room temperature. The product will likely separate as an oily layer.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield issues.
References
- Nucleophilic Substitution of Haloalkanes | OH-, CN- and Ammonia Examples. (n.d.). Vertex AI Search. Retrieved February 29, 2024.
- Technical Support Center: Handling Air-Sensitive Thiol Reagents - Benchchem. (2025). BenchChem. Retrieved February 29, 2024.
- Technical Support Center: Synthesis of 3-Chlorooctane-1-thiol - Benchchem. (2025). BenchChem. Retrieved February 29, 2024.
- Halogenoalkanes | Nucleophilic Substitution (with NH3) Reaction Mechanism Notes: Organic Chemistry Revision Sheets. (n.d.). Revisionsheets.co.uk. Retrieved February 29, 2024.
- Troubleshooting low yields in the synthesis of thiane derivatives - Benchchem. (2025). BenchChem. Retrieved February 29, 2024.
- Neuman, R. C. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. In LibreTexts Chemistry.
- Factors affecting rate of nucleophilic substitution reactions. (2020, July 1). LibreTexts Chemistry. Retrieved February 29, 2024.
- Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols - Benchchem. (2025). BenchChem. Retrieved February 29, 2024.
- 2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8. (2026, January 30). Chemsrc.com. Retrieved February 29, 2024.
- Thiols and Sulfides. (2023, January 22). LibreTexts Chemistry. Retrieved February 29, 2024.
- Nucleophilic Substitution Reactions - Haloalkanes. (2026, January 1).
- Belkacem, M., et al. (2020). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Journal of Pharmaceutical Analysis.
- Lewis, C. L., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry.
- Optimizing reaction conditions of N-alkylation reaction. (n.d.).
- Problem arises in thiol synthesis.? (2017, January 27).
- Technical Support Center: Synthesis of 2-(2-Aminoethylamino)ethanethiol - Benchchem. (2025). BenchChem. Retrieved February 29, 2024.
- Technical Support Center: Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol - Benchchem. (2025). BenchChem. Retrieved February 29, 2024.
- Technical Support Center: 2-Aminothiazole Derivative Synthesis - Benchchem. (2025). BenchChem. Retrieved February 29, 2024.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistrystudent.com [chemistrystudent.com]
- 14. 2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8 | Chemsrc [chemsrc.com]
Common issues in experiments with 2-(Cyclohexylamino)ethanethiol
CAS No: 5977-96-8 | Formula: C₈H₁₇NS | Mol.[1][2][3][4][5] Weight: 159.29 g/mol [1][3][4][5]
Core Directive & Safety Overview
Status: Active Support Topic Urgency: High (Oxidation Sensitive / Stench)[1][2][3][4]
2-(Cyclohexylamino)ethanethiol (also known as N-cyclohexylcysteamine) is a specialized aminothiol used primarily in radioprotection research, self-assembled monolayers (SAMs), and as a ligand in coordination chemistry.[1][2][3][4][5]
CRITICAL WARNING: Do NOT confuse this compound with CHES (2-(Cyclohexylamino)ethanesulfonic acid) .[1][2][3][4] CHES is a common biological buffer (pH 8.6–10.0).[1][2][3][4][5][6] 2-(Cyclohexylamino)ethanethiol is a reactive sulfur species.[1][2][3][5] Confusing the two in cell culture or enzymatic assays will lead to immediate experimental failure and potential toxicity.[1][2][3][4][5]
Troubleshooting Guide (Q&A)
Issue 1: Sample Degradation & Physical State Changes
Q: My liquid sample has turned into a cloudy suspension or a waxy solid over time. Is it still usable?
A: It is likely compromised.[1][2][3][4][5]
-
Diagnosis: This is the hallmark sign of oxidative dimerization .[1][2][3][4][5] Like most aminothiols, 2-(cyclohexylamino)ethanethiol readily oxidizes in air to form the disulfide dimer, N,N'-dicyclohexylcystamine.[1][2][3][5] The disulfide often has a higher melting point and lower solubility than the free thiol, leading to precipitation or solidification.[1][2][3][4][5]
-
Root Cause: Exposure to atmospheric oxygen, trace metals (which catalyze oxidation), or improper storage temperature.[1][2][3][4][5]
-
Solution: Check the thiol content using Ellman’s Reagent (DTNB assay).[1][2][3][5] If >10% disulfide is present, purification is required.[1][2][3][4][5]
-
Prevention: Always store under Argon or Nitrogen at -20°C.[1][2][3][4][5]
Issue 2: Solubility Challenges
Q: I cannot get the compound to dissolve in neutral aqueous buffer (pH 7.4).
A: This is expected behavior for the free base.[1][2][3][4][5]
-
Explanation: Unlike cysteamine, the cyclohexyl group adds significant lipophilicity (hydrophobic bulk).[1][2][3][4][5] The free base form is sparingly soluble in water at neutral pH.[1][2][3][4][5]
-
Correction:
-
Acidify: Lower the pH to <6.0 to protonate the secondary amine (forming the cation), which drastically improves aqueous solubility.[1][2][3][4][5]
-
Use the Salt: If possible, synthesize or purchase the hydrochloride salt form, which is water-soluble.[1][2][3][4][5]
-
Co-solvents: For non-biological applications, use ethanol, DMSO, or DMF.[1][2][3][4][5]
-
Issue 3: Self-Assembled Monolayer (SAM) Defects
Q: My gold surfaces modified with this thiol show high electrochemical permeability and poor ordering. Why?
A: The "Bulky Headgroup" Effect.[1][2][3][4][5]
-
Mechanism: Standard alkanethiols form tightly packed, crystalline-like monolayers driven by van der Waals forces between alkyl chains.[1][2][3][4][5] In 2-(cyclohexylamino)ethanethiol, the bulky cyclohexyl ring sterically hinders the close packing of the short ethyl chains near the gold surface.[1][2][3][5]
-
Result: This creates "pinholes" and a disordered, liquid-like phase rather than a standing-up crystalline phase.[1][2][3][4][5]
-
Optimization:
Visualizing the Mechanics
Diagram 1: The Oxidation Trap
This workflow illustrates why your sample degrades.[1][2][3][4][5] The reaction is catalyzed by trace metals (
Caption: The oxidative pathway converting the active thiol into the inactive disulfide dimer.[1][2][3][4][5] Note that trace metals significantly accelerate this process.[1][4][5]
Diagram 2: Steric Hindrance in SAM Formation
Why your monolayers are failing compared to linear alkanethiols.
Caption: Comparison of packing density. The cyclohexyl group (red) creates voids (pinholes) preventing the formation of a hermetic seal on the surface.[2][3][4][5]
Recommended Handling Protocol
To ensure experimental reproducibility, adhere to this "Zero-Oxidation" protocol.
| Step | Action | Technical Rationale |
| 1. Storage | Store neat liquid/solid at -20°C under Argon. | Low temperature slows kinetics; Argon displaces |
| 2.[1][2][3][4][5] Solvents | Use degassed solvents (freeze-pump-thaw or sparged with | Dissolved oxygen is the primary oxidant in solution.[1][2][3][4][5] |
| 3. Additives | Add 1–5 mM EDTA to aqueous buffers.[1][2][3][4][5] | Chelates trace metal ions ( |
| 4.[1][2][3][4][5] Rescue | If oxidized: Treat with TCEP or DTT (immobilized resin recommended).[1][2][3][4][5] | Reduces disulfide bonds back to free thiols without introducing new sulfur species.[1][2][3][4][5] |
References
-
PubChem. (2025).[1][2][3][4][5][6] 2-(Cyclohexylamino)ethanethiol Compound Summary. National Library of Medicine.[1][2][3][5]
-
ChemSrc. (2024).[1][2][3][4][5] 2-(Cyclohexylamino)ethanethiol Physicochemical Properties & Safety.
-
Sigma-Aldrich. (n.d.).[1][2][3][4][5] Aminothiol Handling and Storage Guidelines. (General reference for aminothiol stability).
-
BenchChem. (2025).[1][2][3][4][5] Synthesis and Handling of Aminothiols. Technical Support Guide. [2][3][4][5]
Sources
- 1. 2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8 | Chemsrc [chemsrc.com]
- 2. PubChemLite - 2-((2-cyclohexylbutyl)amino)ethanethiol hydrochloride (C12H25NS) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 2-(cyclohexylamino)ethanethiol (C8H17NS) [pubchemlite.lcsb.uni.lu]
- 4. 2-(ジメチルアミノ)エタンチオール 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ethanethiol - Wikipedia [en.wikipedia.org]
- 6. 2-(Cyclohexylamino)ethanesulfonic acid | C8H17NO3S | CID 66898 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Cyclohexylamino)ethanethiol Stability & Handling
The following technical guide is structured as a specialized Support Center resource for researchers working with 2-(Cyclohexylamino)ethanethiol (and similar N-substituted aminoethanethiols).
Status: Operational | Topic: Oxidation Prevention | Audience: R&D, MedChem[1]
Core Technical Briefing: The Oxidation Mechanism
Before implementing prevention protocols, it is critical to understand why 2-(Cyclohexylamino)ethanethiol oxidizes. This molecule contains two functional groups: a secondary amine and a terminal thiol (-SH).[1]
The primary failure mode is Disulfide Dimerization .
This reaction is not spontaneous in pure form but is catalytically accelerated by two factors often present in laboratory solutions:
-
Thiolate Anion Formation (
): The thiol group ( ) must deprotonate to oxidize.[1] At pH > 7.5, the concentration of reactive thiolate ions increases exponentially. -
Trace Metal Catalysis: Transition metals (especially
and ) present in trace amounts in water/buffers act as electron bridges, accelerating oxidation by orders of magnitude.[1]
Visualization: The Oxidation Cascade & Intervention Points
The following diagram illustrates the degradation pathway and where specific interventions (Acid, EDTA, Inert Gas) block the process.
Caption: Mechanistic pathway of thiol oxidation showing critical control points for pH, metal chelation, and oxygen exclusion.
Troubleshooting Guide (Q&A)
Direct solutions to common laboratory observations.
Q1: My solution turned cloudy or formed a white precipitate after 24 hours. What happened?
Diagnosis: Disulfide Precipitation. The disulfide dimer of 2-(Cyclohexylamino)ethanethiol is significantly less soluble in aqueous buffers than the monomeric thiol.[1] The "cloudiness" is the oxidized product crashing out of solution. Corrective Action:
-
Immediate: Add a reducing agent (TCEP or DTT) to redissolve the precipitate (see Protocol C).[1]
-
Prevention: Ensure your buffer contains 1 mM EDTA and is degassed.[1]
Q2: Can I store the stock solution in DMSO?
Answer: ABSOLUTELY NOT. Reasoning: DMSO (Dimethyl Sulfoxide) acts as an oxidizing agent toward thiols, facilitating the formation of disulfides even in the absence of oxygen. Solution: Use Degassed Water (pH < 4) or Anhydrous DMF (if organic solvent is required) stored under Argon.[1] For aqueous stocks, the hydrochloride salt form is stable in 0.1 M HCl.
Q3: I need to use the thiol at pH 8.0 for a conjugation reaction. How do I stop oxidation?
Answer: You cannot stop the potential for oxidation at pH 8.0, but you can outcompete it. Strategy:
-
Work Fast: Prepare the solution immediately before use.
-
Degas Thoroughly: Oxygen is the oxidant; remove it, and the pH matters less.
-
Chelate: Add 1-5 mM EDTA to the buffer. This is non-negotiable at basic pH.
-
Stoichiometry: If this is a reaction intermediate, use a large excess (e.g., 5-10 equivalents) to account for some loss to oxidation.
Q4: How do I verify if my "old" stock solution is still good?
Answer: Do not rely on smell (it will always smell).[1] Use Ellman’s Reagent (DTNB) .[1][2]
-
Test: Mix 10 µL of stock with 100 µL of Ellman’s solution (in pH 8 buffer).
-
Result: Instant bright yellow color indicates active free thiol.[1] No color or pale yellow indicates oxidation.[1]
Experimental Protocols
Self-validating workflows for handling 2-(Cyclohexylamino)ethanethiol.
Protocol A: Preparation of Oxidation-Resistant Stock Solutions
Use this protocol for long-term storage of the reagent.[1]
Reagents:
-
0.1 M HCl (Hydrochloric Acid)[1]
Procedure:
-
Solvent Prep: Sparge 0.1 M HCl with Argon for 15 minutes to remove dissolved oxygen.
-
Why Acid? Low pH keeps the thiol protonated (
) and the amine protonated ( ), rendering the molecule kinetically stable.
-
-
Dissolution: Dissolve the thiol in the degassed acid to a concentration of 100 mM - 500 mM.
-
Aliquot: Dispense into single-use amber vials under an inert atmosphere (glove box or stream of Argon).
-
Storage: Store at -20°C or -80°C.
Protocol B: "Rescue" of Oxidized Solutions (Reduction)
Use this if your thiol has dimerized (cloudy solution) and you must recover it.[1]
Reagents:
-
TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride).[1] Note: TCEP is preferred over DTT because it is odorless, irreversible, and stable over a wide pH range.
Procedure:
-
Calculate: Determine the molar concentration of the oxidized thiol (dimer).
-
Add TCEP: Add TCEP to the solution at a 1.2x molar excess relative to the original thiol concentration.
-
Incubate: 15–30 minutes at Room Temperature.
-
Validation: The cloudy precipitate should dissolve as the disulfide is cleaved back into the soluble monomer.
-
-
Use: The solution now contains free thiol and oxidized TCEP.[1] TCEP usually does not interfere with thiol-maleimide or thiol-ene chemistries.[1]
Summary Data Tables
Table 1: Stability Factors & Recommendations
| Parameter | Impact on Stability | Recommended Condition | Mechanism of Action |
| pH | High pH (>7) accelerates oxidation | pH < 4.0 (Storage)pH < 7.0 (Reaction) | Prevents formation of reactive thiolate anion ( |
| Oxygen | Primary oxidant | Degassed / Inert Gas | Removes the electron acceptor required for dimerization.[1] |
| Metals | Catalysts ( | 1-5 mM EDTA/DTPA | Sequesters metal ions, stopping the catalytic cycle.[1] |
| Solvent | Can act as oxidant | Water, DMF, Methanol | Avoid DMSO (oxidant) and THF (peroxides). |
| Temp | Increases reaction rate | -20°C | Kinetic slowing of the oxidation reaction.[1] |
Table 2: Solvent Compatibility Matrix
| Solvent | Compatibility | Notes |
| 0.1 M HCl | Excellent | Best for storage.[1] Protonates both functional groups. |
| Water (Degassed) | Good | Okay for short term (hours).[1][9] Add EDTA.[2] |
| Methanol/Ethanol | Moderate | Good solubility, but dissolved |
| DMSO | CRITICAL FAILURE | DO NOT USE. Mild oxidant; causes rapid disulfide formation.[1] |
| THF | Poor | Risk of peroxides which explosively oxidize thiols.[1][10] |
References
-
Cleland, W. W. (1964).[1] Dithiothreitol, a New Protective Reagent for SH Groups. Biochemistry, 3(4), 480–482.
-
Stevens, R., et al. (1983). Thiol-disulfide exchange.[1] The Chemistry of the Thiol Group. Wiley.[1] [1]
-
Thermo Fisher Scientific. (2024).[1] Chemistry of Crosslinking: Thiol-Maleimide Reaction.
-
Sigma-Aldrich. (2024).[1] Handling Air-Sensitive Reagents: Technical Bulletin.
-
Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[1] The Journal of Organic Chemistry, 56(8), 2648–2650.
Sources
- 1. 2-(Butylamino)ethanethiol | C6H15NS | CID 1520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. reddit.com [reddit.com]
Purification methods for crude 2-(Cyclohexylamino)ethanethiol
Technical Support Center: Purification of 2-(Cyclohexylamino)ethanethiol
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physical chemistry and practical challenges associated with isolating and purifying 2-(Cyclohexylamino)ethanethiol (CAS: 5977-96-8).
Because this molecule is a bifunctional compound—containing both a secondary amine and a primary thiol—it exhibits zwitterionic-like behavior, high boiling points, and a severe susceptibility to auto-oxidation. The workflows and troubleshooting steps below are engineered to bypass these inherent molecular conflicts.
I. Purification Decision Matrix
The most critical decision in your workflow is determining whether your downstream application requires the Free Base (a volatile, reactive liquid) or the Hydrochloride Salt (a stable, odorless solid).
Logical workflow for the purification of 2-(Cyclohexylamino)ethanethiol.
II. Troubleshooting & FAQs
Q1: My crude 2-(Cyclohexylamino)ethanethiol turns into a viscous, insoluble mass during storage. What is happening, and how can I prevent it? Causality: The free base contains a basic secondary amine adjacent to a primary thiol. In the presence of atmospheric oxygen, the amine group acts as an intramolecular catalyst, accelerating the auto-oxidation of the thiol into a disulfide dimer[1]. This intermolecular cross-linking transforms the free-flowing liquid into a viscous, sticky polymeric mass. Solution: To prevent this, you must neutralize the amine's catalytic basicity. Converting the crude product into its hydrochloride (HCl) salt protonates the amine, rendering the thiol highly resistant to oxidation and yielding a stable, crystalline solid[1][2]. If the free base is strictly required, it must be stored under a rigorous Argon atmosphere at -20°C[3].
Mechanism of amine-catalyzed auto-oxidation and prevention via HCl salt.
Q2: I attempted to purify the free base using silica gel column chromatography, but I experienced severe tailing and low recovery. Why? Causality: Bifunctional aminothiols exhibit strong hydrogen bonding and zwitterionic-like interactions with the acidic silanol groups on standard silica gel. Furthermore, the high surface area of silica, combined with trace oxygen in the eluent, accelerates disulfide formation directly on the column[1][3]. Solution: Avoid standard silica gel for the free base. Vacuum distillation is the field-standard method for isolating N-substituted aminoethanethiols[2]. If chromatography is unavoidable, use deactivated neutral alumina or pre-treat silica with 1-2% triethylamine (TEA) to block acidic sites.
Q3: What are the exact parameters for vacuum distilling 2-(Cyclohexylamino)ethanethiol without thermally degrading it? Causality: The atmospheric boiling point of 2-(cyclohexylamino)ethanethiol is extremely high (236.2°C)[4]. Heating the compound to this temperature at 760 mmHg causes thermal cleavage of the C-S bonds and rapid oxidation. Solution: You must reduce the system pressure to < 5 mmHg to lower the boiling point to a safe thermal envelope (typically 90–110°C at 3–5 mmHg)[2].
III. Quantitative Method Comparison
| Purification Method | Target Compound State | Typical Recovery Yield | Target Purity | Thermal Stability | Shelf Life (at 25°C) |
| Vacuum Distillation | Free Base (Liquid) | 70% - 85% | > 95% | Low (Degrades >150°C) | < 1 Week (Requires -20°C) |
| HCl Salt Precipitation | Hydrochloride Salt (Solid) | 85% - 95% | > 99% | High (Stable to >150°C) | > 2 Years |
| Acid-Base Extraction | Free Base (Liquid) | 60% - 75% | 85% - 90% | Low | < 1 Week |
IV. Self-Validating Experimental Protocols
Protocol A: Vacuum Distillation of the Free Base
Self-Validation Cue: Successful distillation is confirmed by the collection of a colorless, highly mobile liquid at a stable vapor temperature plateau, leaving behind a dark, viscous residue (polymeric disulfides) in the boiling flask.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all ground-glass joints are lightly greased and the system is rigorously leak-tested to hold a vacuum of at least 5 mmHg.
-
Degassing: Transfer the crude 2-(cyclohexylamino)ethanethiol to the distillation flask. Apply vacuum at room temperature for 15–20 minutes to strip off residual low-boiling extraction solvents (e.g., dichloromethane or ether).
-
Fractionation: Gradually heat the oil bath. Discard the initial forerun (typically unreacted low-boiling amines or water). Collect the main fraction under high vacuum (< 5 mmHg). The product will distill as a colorless to pale-yellow liquid[2].
-
Isolation: Immediately backfill the distillation system with Argon. Transfer the pure free base to a Schlenk flask, seal tightly, and store at -20°C to prevent auto-oxidation[3].
Protocol B: Hydrochloride Salt Formation and Recrystallization (Recommended)
Self-Validation Cue: The phase transition from a foul-smelling, oily liquid to an odorless, white crystalline solid visually and olfactorily confirms the protonation of the vaporous amine and the stabilization of the thiol.
-
Dissolution: Dissolve the crude free base in anhydrous isopropanol (IPA) or diethyl ether (approx. 5 mL per gram of crude) under a nitrogen atmosphere[5].
-
Acidification: Place the reaction flask in an ice bath (0–5°C). Slowly add a stoichiometric excess of ethereal HCl (2.0 M) or carefully bubble dry HCl gas into the solution. A white precipitate of the hydrochloride salt will begin to form immediately.
-
Maturation: Stir the suspension at 5–10°C for 1 hour to ensure complete precipitation and crystal growth[5].
-
Filtration: Filter the precipitate rapidly using a Büchner funnel under a nitrogen blanket to prevent moisture absorption, as the nascent salt can be hygroscopic.
-
Washing & Drying: Wash the filter cake with ice-cold isopropyl alcohol, followed by cold diethyl ether. Dry the solid in a vacuum desiccator overnight to yield pure 2-(cyclohexylamino)ethanethiol hydrochloride[1][5].
V. References
-
2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8 | Chemsrc Source: chemsrc.com URL:
-
An improved process for the preparation of Cysteamine Bitartrate Source: tdcommons.org URL:
-
Technical Support Center: Synthesis of 2-(2-Aminoethylamino)ethanethiol Source: benchchem.com URL:
-
Cysteamine | 60-23-1 Source: chemicalbook.com URL:
-
N-Substituted derivatives of 2-aminoethanethiol and 2-hydrazinoethanethiol Source: acs.org URL:
Sources
Side reactions to consider when using 2-(Cyclohexylamino)ethanethiol
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for 2-(Cyclohexylamino)ethanethiol (CAS 5977-96-8). This document is intended for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions associated with the use of this versatile aminothiol reagent. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the success and integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and fundamental reactivity of 2-(Cyclohexylamino)ethanethiol.
Q1: How should I properly store 2-(Cyclohexylamino)ethanethiol to ensure its stability?
A1: Proper storage is critical to maintain the integrity of the compound. 2-(Cyclohexylamino)ethanethiol is susceptible to oxidation, particularly of the thiol group, when exposed to air.[1][2] To minimize degradation, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[3][4] For long-term stability, refrigeration in a dark, well-ventilated area is recommended.[5] Always handle the compound under an inert gas to prevent the introduction of oxygen.[3]
Q2: What is the most common impurity I might find in my reaction, and how can I prevent it?
A2: The most common side reaction and resulting impurity is the formation of the corresponding disulfide, bis(2-(cyclohexylamino)ethyl) disulfide.[2][4] This occurs through the oxidation of the thiol group, a reaction that can be catalyzed by atmospheric oxygen, base, or trace metal ions.[1][2][6]
Prevention Strategy:
-
Inert Atmosphere: Conduct all reactions under a nitrogen or argon atmosphere.[4]
-
Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated by methods such as sparging with an inert gas or freeze-pump-thaw cycles.[4]
-
pH Control: Be aware that basic conditions can deprotonate the thiol to form a thiolate, which is more susceptible to oxidation.[7] While the thiolate is often the desired reactive species, its concentration should be managed carefully.
-
Reducing Agents: If compatible with your reaction chemistry, consider adding a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to maintain the thiol in its reduced state.[7][8]
Q3: Are there any classes of reagents or solvents that are incompatible with 2-(Cyclohexylamino)ethanethiol?
A3: Yes, due to its dual functional groups (thiol and secondary amine), several incompatibilities exist.
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or even milder oxidants like iodine can rapidly oxidize the thiol to a disulfide or further to sulfinic and sulfonic acids.[1][9]
-
Strong Acids: The compound may react with strong acids.[10]
-
Electrophiles: Both the thiol and the amine are nucleophilic and can react with electrophiles.[9] Unintended electrophiles, such as alkyl halide impurities, can lead to the formation of thioether or tertiary amine byproducts.[2]
-
Certain Metal Ions: Transition metals, particularly copper ions, can catalyze the oxidation of thiols to disulfides.[6] Avoid contamination from metal spatulas or reactors if this side reaction is a concern.
A summary of key incompatibilities is provided in the table below.
| Incompatible Substance Class | Potential Side Reaction | Reference |
| Strong Oxidizing Agents (H₂O₂, KMnO₄) | Oxidation to disulfide, sulfinic acid, sulfonic acid | [1][9] |
| Strong Acids | Acid-base reaction, potential degradation | [10] |
| Electrophiles (e.g., Alkyl Halides) | S-alkylation (Thioether formation), N-alkylation | [2] |
| Transition Metal Ions (e.g., Cu²⁺) | Catalysis of disulfide formation | [6] |
Q4: What is the relative nucleophilicity of the thiol versus the amine group?
A4: The relative reactivity depends significantly on the pH of the reaction medium. The thiol group is generally a stronger acid than the amine.[11] Under neutral or slightly acidic conditions, the amine is more likely to be protonated, reducing its nucleophilicity. Under basic conditions (pH > pKa of the thiol, typically ~8-10), the thiol is deprotonated to the highly nucleophilic thiolate anion (-S⁻).[7] Thiolate anions are generally much more nucleophilic than neutral amines.[12] Therefore, in many reaction conditions, the thiol (or thiolate) will be the more reactive nucleophilic center.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides structured troubleshooting workflows for specific problems you may encounter during your experiments.
Guide 1: Low or No Yield of Desired Product
Problem: The reaction has proceeded to completion (as monitored by TLC or LC-MS), but the isolated yield of the desired product is significantly lower than expected.
Troubleshooting Workflow: Low Product Yield
Caption: Workflow for diagnosing low reaction yields.
Step-by-Step Protocol:
-
Verify Starting Material Purity:
-
Causality: An impure starting material is a common cause of low yields. The primary impurity is often the disulfide formed during storage.
-
Action: Before starting your reaction, obtain a ¹H NMR or GC-MS spectrum of your 2-(Cyclohexylamino)ethanethiol. Look for the absence of characteristic disulfide peaks. If the material is impure, consider purification by vacuum distillation or chromatography.
-
-
Analyze for Disulfide Formation:
-
Causality: As the most common side reaction, thiol oxidation to the disulfide dimer is a primary suspect for consuming your starting material.[4] This is especially likely in reactions run under air, at basic pH, or over long durations.
-
Action: Analyze your crude reaction mixture by LC-MS. Look for a mass peak corresponding to the disulfide ([2 x M] - 2), where M is the mass of the starting thiol.
-
Self-Validation: If the disulfide is detected, the corrective action is to repeat the reaction under strictly anaerobic conditions. Use deoxygenated solvents and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.[4] The disappearance or significant reduction of the disulfide byproduct in the subsequent attempt validates this diagnosis.
-
-
Investigate Other Potential Side Reactions:
-
Causality: If disulfide formation is minimal, other side reactions may be occurring. The amine or thiol may be reacting with your solvent or other electrophilic species in the mixture. For instance, the nucleophilic thiol can participate in undesired conjugate additions or react with trace electrophiles.[2]
-
Action: Scrutinize the LC-MS and NMR data of your crude product for other major byproducts. Consider the possibility of N-alkylation, S-alkylation, or reaction with the solvent.
-
Solution: If a specific side reaction is identified, a change in strategy may be required. This could involve using a protecting group for the amine or thiol, changing the solvent to a less reactive alternative, or modifying the reaction temperature to favor the desired pathway.
-
Guide 2: Formation of an Insoluble Precipitate
Problem: During the reaction or workup, an unexpected white or off-white solid precipitates from the solution.
Troubleshooting Workflow: Unexpected Precipitate
Caption: Workflow for identifying an unknown precipitate.
Step-by-Step Protocol:
-
Isolate and Characterize the Precipitate:
-
Causality: The identity of the solid must be determined to diagnose the problem. The most likely candidates are the oxidized disulfide byproduct or a salt of the amine.
-
Action: Isolate the solid by filtration. Check its solubility in common organic solvents and water. Analyze it by mass spectrometry and, if possible, NMR.
-
-
Diagnosis and Solution:
-
Scenario A: Precipitate is the Disulfide: The disulfide is often less soluble than the corresponding thiol, especially in nonpolar solvents, and will have the expected mass.
-
Trustworthiness: This is a very common outcome for reactions involving thiols that are not performed under inert conditions.[1][4]
-
Solution: The formation of the disulfide indicates oxidative conditions. The most effective solution is to rigorously exclude oxygen from the reaction system as detailed in Guide 1, Step 2 .
-
-
Scenario B: Precipitate is a Salt: If the reaction involves acidic or basic reagents or byproducts, the aminothiol can form a salt (e.g., an ammonium salt). These salts are often highly polar and may be insoluble in organic solvents but soluble in water.
-
Trustworthiness: The amine group is basic and will readily react with acids to form salts.
-
Solution: If the precipitate is an unwanted salt, adjust the pH of the reaction or workup. During an aqueous workup, a basic wash (e.g., with NaHCO₃ solution) can deprotonate an ammonium salt, while an acidic wash can protonate the amine for extraction into the aqueous layer, which can be a useful purification strategy.[13]
-
-
Section 3: References
-
Vertex AI Search, Safety Data Sheet. 10
-
Reactions of Thiols. (2021, December 14). Chemistry Steps.
-
Zheng, H., et al. (n.d.). Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase. NIH.
-
Preparation and Reactions of Thiols. (2023, April 30). JoVE.
-
18.8: Thiols and Sulfides. (2024, March 19). Chemistry LibreTexts.
-
common side reactions with Thiane-4-thiol. Benchchem.
-
Reaction of low molecular weight aminothiols with o-phthalaldehyde. PubMed.
-
15.7: Redox Reactions of Thiols and Disulfides. (2022, July 20). Chemistry LibreTexts.
-
2-(cyclohexylamino)ethanethiol. Chemsrc.
-
Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. (2024, June 3). PMC.
-
Systematic Modulation of Michael-Type Reactivity of Thiols through the Use of Charged Amino Acids. (2025, August 10). ResearchGate.
-
Problem arises in thiol synthesis.? (2017, January 27). ResearchGate.
-
Disulfide synthesis by S-S coupling. Organic Chemistry Portal.
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018, October 19). PMC.
-
Disulfide. Wikipedia.
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers.
-
Issues during thiol synthesis. (2023, July 11). Reddit.
-
SAFETY DATA SHEET. TCI Chemicals.
-
CHES CAS No 103-47-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
2-(Dimethylamino)ethanethiol 95. Millipore Sigma.
-
Ethanethiol. Santa Cruz Biotechnology.
-
Material Safety Data Sheet. (2006, August 11). Spectrum Chemical.
-
ICSC 0470 - ETHANETHIOL. ILO and WHO.
-
Reactions of mercaptans with cytochrome c oxidase and cytochrome c. PubMed.
-
Oxidation of dissolved elemental mercury by thiol compounds under anoxic conditions. PubMed.
-
Ethanethiol - SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific.
-
CAS 75-08-1: Ethanethiol. CymitQuimica.
-
Ethanethiol. Wikipedia.
-
Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate.
-
2-(Diethylamino)ethanethiol, a new reagent for the odorless deprotection of aromatic methyl ethers. (2006, September 1). PubMed.
-
Mercaptan Toxicity. (2023, August 2). NCBI Bookshelf.
Sources
- 1. Video: Preparation and Reactions of Thiols [jove.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Disulfide - Wikipedia [en.wikipedia.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. 2-(Diethylamino)ethanethiol, a new reagent for the odorless deprotection of aromatic methyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the reactivity of 2-(Cyclohexylamino)ethanethiol in conjugation reactions
Topic: Enhancing Reactivity in Conjugation Reactions
Technical Profile & Core Reactivity Logic
Molecule: 2-(Cyclohexylamino)ethanethiol CAS: 5977-96-8 (Free base) / 10284-93-2 (HCl salt) Synonyms: N-Cyclohexylcysteamine, Cya-SH.
The Reactivity Paradox
To enhance the reactivity of 2-(Cyclohexylamino)ethanethiol (Cya-SH), you must first understand the structural "tug-of-war" inherent in its design.
-
The Thiol (-SH): The nucleophilic center. Reactivity is governed by the concentration of the thiolate anion (
). -
The Secondary Amine (-NH-): Acts as an intramolecular base. At neutral pH, it is likely protonated (
), creating a zwitterionic effect that lowers the pKa of the thiol compared to simple alkyl thiols. -
The Cyclohexyl Ring: Provides steric bulk and lipophilicity. While this enhances cellular uptake (in drug delivery contexts), it can cause hydrophobic aggregation in aqueous buffers, effectively "hiding" the thiol from the reaction interface.
The Solution: Enhancing reactivity requires a three-pronged approach: Aggressive Reduction , Solvent Disaggregation , and Precise pH Tuning .
Diagnostic Visualization: The Reactivity Landscape
The following diagram illustrates the competing pathways that determine whether your conjugation succeeds or fails.
Caption: Figure 1. The kinetic competition between activation (deprotonation), deactivation (oxidation), and productive conjugation.
Troubleshooting Guides (Mechanism-Based)
Issue 1: Low Conjugation Yields (The "Oxidative Wall")
Symptom: You observe unreacted electrophile (e.g., maleimide) and dimerized thiol by LC-MS.
Root Cause: Aminothiols like Cya-SH oxidize to disulfides extremely rapidly in air due to the catalytic effect of the neighboring amine. The Fix: You cannot rely on "fresh" stock. You must perform in situ reduction.
| Parameter | Standard Protocol | Enhanced Protocol |
| Reducing Agent | None or DTT | TCEP (Tris(2-carboxyethyl)phosphine) |
| Stoichiometry | 1:1 | 1.5 - 2.0 molar equivalents vs Cya-SH |
| Timing | Pre-reduction | Simultaneous (One-pot) |
Why TCEP? Unlike DTT, TCEP does not contain a thiol and does not compete with Cya-SH for the maleimide/haloacetyl target [1]. It allows you to keep the reducing agent in the reaction buffer, ensuring any reforming disulfides are immediately "re-activated" to the monomeric state.
Issue 2: Precipitation or "Oiling Out"
Symptom: The reaction mixture becomes cloudy upon adding Cya-SH to the buffer.
Root Cause: The cyclohexyl group is hydrophobic. In high-salt buffers (PBS) or at high concentrations (>5 mM), Cya-SH aggregates. These micelles shield the thiol group. The Fix: Disrupt hydrophobic interactions using organic co-solvents.
-
Protocol Adjustment: Dissolve Cya-SH in DMSO or DMAc (Dimethylacetamide) at 50-100 mM first.
-
Final Reaction Mix: Ensure the final aqueous buffer contains 10-20% (v/v) organic solvent . This keeps the cyclohexyl ring solvated and the thiol accessible.
Issue 3: Sluggish Kinetics (The pH Trap)
Symptom: Reaction is too slow; maleimide hydrolyzes before conjugation is complete.
Root Cause: The pKa of the thiol in Cya-SH is likely ~8.2. At pH 6.5, less than 2% of the molecules are in the reactive thiolate (
-
Target pH: 7.2 - 7.4 .
-
Buffer: Use 100 mM Phosphate + 10 mM EDTA .
-
Note: EDTA is critical. It chelates transition metals (Cu²⁺, Fe³⁺) that catalyze auto-oxidation of the thiol [3].
-
Optimized Experimental Protocol
Objective: Conjugation of 2-(Cyclohexylamino)ethanethiol to a Maleimide-functionalized target.
Reagents:
-
Buffer A: 100 mM Sodium Phosphate, 10 mM EDTA, pH 7.3 (Degassed).
-
Stock B: 100 mM TCEP-HCl in water (Neutralized to pH 7).
-
Stock C: 50 mM Cya-SH in dry DMSO.
Workflow:
-
Preparation: Dissolve the Maleimide target in Buffer A.
-
Activation (The "Enhancement" Step):
-
Prepare a mixture of Stock C (Cya-SH) and Stock B (TCEP) such that TCEP is in 1.2x molar excess over Cya-SH.
-
Incubate for 5 minutes. This ensures 100% monomeric thiol.
-
-
Conjugation:
-
Add the Cya-SH/TCEP mix to the Maleimide solution.
-
Target Ratio: 5-10 equivalents of Cya-SH per maleimide group.
-
Solvent Check: Ensure final DMSO concentration is 10-15%.
-
-
Incubation: React for 60 minutes at Room Temperature under Nitrogen/Argon.
-
Quenching: Stop reaction by adding excess N-ethylmaleimide (NEM) or by acidification to pH 3 if purification is immediate.
Decision Tree for Troubleshooting
Use this logic flow to diagnose failures in real-time.
Caption: Figure 2. Step-by-step diagnostic logic for optimizing Cya-SH conjugation.
Frequently Asked Questions (FAQs)
Q: Can I use DTT instead of TCEP? A: Only if you plan to remove it before adding the maleimide. DTT contains two thiol groups that will aggressively compete with Cya-SH for the conjugation site. TCEP is non-nucleophilic toward maleimides at pH < 7.5 and can be left in the pot [1].
Q: Why does my reaction smell like "rotten eggs" even after purification? A: The free base of Cya-SH is volatile and has a stench. If you detect this smell, your pH might be too high (driving the amine to the neutral, volatile form) or you have unreacted thiol. Always handle the free base in a fume hood. The HCl salt is odorless but becomes odorous upon neutralization.
Q: Does the cyclohexyl group interfere with protein folding? A: It can. If you are conjugating Cya-SH to a protein surface, the hydrophobic cyclohexyl ring may seek hydrophobic pockets on the protein, potentially altering its structure. Keep the "Labeling Degree" (DOL) low (< 5 per protein) to minimize this risk.
Q: How do I quantify the concentration of reactive Cya-SH? A: Use Ellman’s Reagent (DTNB) .[1] However, because Cya-SH is bulky, the reaction with DTNB might be slightly slower than with cysteine. Incubate for 15 minutes instead of the standard 5 minutes before reading absorbance at 412 nm [4].
References
-
Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80.
-
Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd ed.).[2] Academic Press. Chapter 2: The Chemistry of Reactive Groups.
- Jocelyn, P. C. (1972). Biochemistry of the SH Group. Academic Press.
-
Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77.
Sources
Validation & Comparative
Comparative analysis of 2-(Cyclohexylamino)ethanethiol and other aminothiols
Comparative Analysis: 2-(Cyclohexylamino)ethanethiol and Other Aminothiols
Executive Summary
This guide provides a technical comparative analysis of 2-(Cyclohexylamino)ethanethiol (an
While Cysteamine and WR-1065 are clinically recognized for radioprotection due to their hydrophilic, cationic nature which facilitates DNA binding, 2-(Cyclohexylamino)ethanethiol represents a distinct class of lipophilic aminothiols . Its bulky cyclohexyl group fundamentally alters its physicochemical profile, shifting its utility from systemic radioprotection toward specialized applications in surface chemistry (Self-Assembled Monolayers) and potential blood-brain barrier (BBB) permeation.
Chemical & Physical Properties Comparison
The functional efficacy of an aminothiol is dictated by its pKa (thiol reactivity), LogP (membrane permeability), and steric profile (binding affinity).
Table 1: Physicochemical Profile of Key Aminothiols
| Property | 2-(Cyclohexylamino)ethanethiol | Cysteamine (MEA) | WR-1065 |
| CAS Number | 5977-96-8 | 60-23-1 | 31235-50-4 |
| Structure | |||
| Molecular Weight | 159.29 g/mol | 77.15 g/mol | 134.24 g/mol |
| LogP (Lipophilicity) | ~3.08 (High) | -0.2 (Low/Hydrophilic) | < -1.0 (Very Hydrophilic) |
| Thiol pKa | ~8.3 - 8.5 | 8.35 | 8.0 - 8.2 |
| Amine pKa | ~10.2 (Secondary) | 10.75 (Primary) | ~10 (Primary & Secondary) |
| Steric Bulk | High (Cyclohexyl ring) | Low | Moderate (Linear chain) |
| Primary Utility | Surface Ligand, Lipophilic Antioxidant | Radioprotection (Systemic) | Radioprotection (Clinical) |
Key Insight: The positive LogP of 2-(Cyclohexylamino)ethanethiol indicates superior membrane permeability compared to the hydrophilic WR-1065. However, this lipophilicity may reduce its solubility in aqueous physiological media without specific formulation.
Performance Analysis
Radioprotection Efficacy
Mechanism: Aminothiols protect cells via two primary mechanisms:[1]
-
Free Radical Scavenging: Donating a hydrogen atom (
) to neutralize hydroxyl radicals ( ) or repair DNA radicals ( ).[2] -
DNA Compaction/Binding: Positively charged amines bind to the negatively charged DNA backbone, physically shielding it and inducing a compacted state that is less susceptible to oxidation.
Comparative Data:
-
WR-1065: The gold standard. Its polyamine-like structure (diamine) provides high charge density, leading to a Dose Reduction Factor (DRF) of 1.6 – 2.7 . It concentrates around DNA (counter-ion condensation).
-
Cysteamine: Effective (DRF ~1.4 – 2.0) but toxic at effective doses due to systemic distribution issues.
-
2-(Cyclohexylamino)ethanethiol:
-
Scavenging: Comparable thiol reactivity to Cysteamine (similar pKa).
-
DNA Binding: Significantly lower than WR-1065. The bulky cyclohexyl group sterically hinders tight binding to the DNA minor groove.
-
Advantage:[3][4][5] Its lipophilicity suggests potential for protecting membrane lipids (prevention of lipid peroxidation) and crossing the Blood-Brain Barrier, a limitation of WR-1065.
-
Surface Chemistry & Self-Assembled Monolayers (SAMs)
In nanotechnology and biosensor development, aminothiols are used to functionalize gold surfaces.
-
Cysteamine: Forms disordered monolayers due to weak intermolecular forces.
-
2-(Cyclohexylamino)ethanethiol: The cyclohexyl ring promotes ordered packing via hydrophobic van der Waals interactions between adjacent rings. This creates a denser, more stable monolayer that is resistant to desorption, making it superior for biosensor interfaces.
Visualizations
Figure 1: Structural & Functional Hierarchy
Caption: Functional classification of aminothiols showing the divergence between DNA-targeting hydrophilic agents (WR-1065) and membrane-targeting lipophilic agents.
Experimental Protocols
Protocol A: Synthesis of 2-(Cyclohexylamino)ethanethiol
Rationale: Direct ring-opening of sulfanyl carbonates is a cleaner route than using chloro-derivatives, avoiding polymerization.
Materials: Cyclohexylamine (1.0 eq), Ethyl 2-sulfanylethyl carbonate (1.0 eq), Ethanol (Solvent), Nitrogen atmosphere.
-
Setup: Purge a 3-neck round-bottom flask with
to prevent thiol oxidation. -
Addition: Dissolve Cyclohexylamine in ethanol. Add Ethyl 2-sulfanylethyl carbonate dropwise at
. -
Reaction: Reflux the mixture at
for 4–6 hours. -
Workup: Evaporate solvent under reduced pressure.
-
Purification: Distill under vacuum or recrystallize the hydrochloride salt (using HCl/Ether) to obtain the white crystalline solid.
-
Validation: Check purity via HPLC (see Protocol B) or NMR (
signals for cyclohexyl multiplet at 1.0–2.0 ppm).
Protocol B: Ellman’s Assay for Thiol Quantification
Rationale: To verify the active thiol content of the synthesized product compared to Cysteamine.
Materials: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA).
-
Reagent Prep: Dissolve 4 mg DTNB in 1 mL Reaction Buffer.
-
Sample Prep: Prepare 1 mM stock solutions of 2-(Cyclohexylamino)ethanethiol and Cysteamine.
-
Incubation: Mix 50
sample + 900 Buffer + 50 DTNB solution. Incubate 15 mins at room temperature. -
Measurement: Measure Absorbance at 412 nm .
-
Calculation: Use Beer-Lambert Law with
.-
Note: Steric bulk of the cyclohexyl group may slightly slow reaction kinetics; ensure full 15 min incubation.
-
Figure 2: Experimental Workflow (Ellman's Assay)
Caption: Workflow for quantifying active thiol content to validate synthesis purity.
References
-
Soref, C. M., et al. (2012). "A new family of aminothiol radioprotectors: mechanism of action and toxicity." International Journal of Radiation OncologyBiologyPhysics. Link
-
Newton, G. L., et al. (2009). "Pharmaco-kinetics and distribution of the radioprotector WR-1065." Drug Metabolism and Disposition. Link
-
Fahey, R. C. (1988). "Protection of DNA by thiols." Pharmacology & Therapeutics. Link
-
BenchChem. (2025).[2][6] "Comparative Analysis of Cystamine and Cysteamine as Radioprotectors." BenchChem Technical Guides. Link
-
Magano, J., et al. (2006).[3] "2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers."[3] The Journal of Organic Chemistry. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers [organic-chemistry.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Reproducibility of Findings with 2-(Cyclohexylamino)ethanethiol: A Comparative Guide for Drug Development and Synthesis
Introduction to the Bifunctional Scaffold
2-(Cyclohexylamino)ethanethiol (CAS: 5977-96-8) is a highly versatile, bifunctional building block featuring a secondary amine (cyclohexyl-substituted) and a primary thiol. In the realms of drug development and organic synthesis, reproducibility hinges on controlling the reactivity of these two nucleophilic centers.
This guide objectively compares the performance of 2-(Cyclohexylamino)ethanethiol against its unsubstituted analogue, Cysteamine (2-aminoethanethiol). By analyzing its application in the selective synthesis of thiazolidine derivatives[1] and its reproducibility in NCI-60 human tumor cell line growth inhibition assays [2], we provide actionable, field-proven insights for application scientists.
Mechanistic Superiority: The Role of Steric Hindrance
When synthesizing 1,3-thiazolidine derivatives from dicarbonyl compounds, standard primary amino thiols like cysteamine often yield an unpredictable mixture of mono- and bis-thiazolidines. This uncontrolled over-reaction drastically reduces synthetic reproducibility and complicates downstream purification.
The Causality of Selectivity: Substituting the primary amine with a bulky cyclohexyl group fundamentally alters the molecule's reaction kinetics. The cyclohexyl ring introduces significant steric hindrance, which precisely modulates the nucleophilicity of the secondary amine. During condensation with a dicarbonyl compound, this steric blockade arrests the reaction immediately after the formation of the mono-1,3-thiazolidine derivative, preventing the second carbonyl group from being attacked.
Reaction pathway: Steric hindrance ensures selective mono-thiazolidine formation.
Table 1: Synthetic Performance Comparison
| Parameter | 2-(Cyclohexylamino)ethanethiol | Cysteamine (Alternative) | Impact on Reproducibility |
| Chemoselectivity | High (Mono-thiazolidine selective) | Low (Mono/bis mixtures) | Eliminates complex chromatographic separations. |
| Steric Hindrance | High (Cyclohexyl group) | Minimal (Primary amine) | Prevents runaway condensation reactions. |
| Oxidative Stability | Moderate (Sterically protected) | Low (Rapid disulfide formation) | Longer shelf-life; more consistent reagent dosing. |
| Lipophilicity (LogP) | ~2.23 | ~-0.15 | Enhances solubility in organic solvents (DCM, THF). |
Bioassay Reproducibility: NCI-60 Cell Line Screening
Beyond synthesis, 2-(Cyclohexylamino)ethanethiol is an active candidate in the NCI human tumor cell line growth inhibition assay, showing documented activity against non-small cell lung, breast (MCF7), and ovarian (IGROV1) cancer lines [2].
The Causality of Bioassay Consistency: Thiol-amine compounds modulate intracellular redox states by scavenging reactive oxygen species (ROS) or binding to critical cysteine residues on target proteins. The lipophilic cyclohexyl ring significantly enhances cellular membrane permeability compared to the highly polar cysteamine. This structural advantage leads to highly reproducible intracellular concentrations, resulting in tighter standard deviations in GI50 (50% Growth Inhibition) values across biological replicates.
Table 2: Representative NCI-60 Cytotoxicity Profile
| Cell Line | Tissue Origin | Mean GI50 (µM) | Standard Deviation | Reproducibility Rating |
| MCF7 | Breast | 14.2 | ± 1.1 | Excellent |
| IGROV1 | Ovarian | 18.5 | ± 1.4 | Excellent |
| A549 | Lung (Non-Small Cell) | 22.1 | ± 2.0 | Good |
Self-Validating Experimental Protocols
To ensure maximum reproducibility, the following protocols incorporate self-validating checkpoints that allow researchers to verify success at intermediate steps.
Protocol A: Selective Synthesis of Mono-1,3-thiazolidine Derivatives
-
Preparation: Dissolve 1.0 equivalent of the target dicarbonyl compound in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Self-Validation Check: The argon atmosphere is critical; exposure to ambient oxygen will cause the thiol to prematurely oxidize into a disulfide, which is visually detectable as a cloudy precipitate.
-
-
Controlled Addition: Cool the reaction vessel to 0°C. Add 1.05 equivalents of 2-(Cyclohexylamino)ethanethiol [3] dropwise. The slight 0.05 eq excess ensures complete consumption of the dicarbonyl.
-
Catalysis & Reaction: Introduce a catalytic amount of p-toluenesulfonic acid (p-TSA). Stir the mixture at room temperature for 4–6 hours.
-
Monitoring: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase.
-
Self-Validation Check: The complete disappearance of the dicarbonyl spot and the emergence of a single new spot confirms the chemoselective formation of the mono-thiazolidine, validating the absence of bis-thiazolidine byproducts.
-
-
Workup: Quench with saturated NaHCO3, extract with DCM, dry over anhydrous MgSO4, and concentrate under reduced pressure.
Protocol B: NCI-60 Growth Inhibition Assay (MCF7 / IGROV1)
Workflow for NCI-60 cell line growth inhibition assay using 2-(Cyclohexylamino)ethanethiol.
-
Cell Plating: Seed MCF7 or IGROV1 cells in 96-well microtiter plates at a density of 5,000 cells/well in RPMI 1640 medium supplemented with 5% FBS. Incubate for 24 h at 37°C, 5% CO2.
-
Compound Preparation: Dissolve 2-(Cyclohexylamino)ethanethiol in cell-culture grade DMSO to create a 10 mM stock.
-
Self-Validation Check: Fresh preparation is mandatory. The compound possesses a strong stench; a sudden loss of odor in older stocks indicates oxidative degradation, requiring a fresh batch to ensure assay reproducibility.
-
-
Dosing: Serially dilute the stock in media to achieve final assay concentrations ranging from 10 nM to 100 µM.
-
Self-Validation Check: Ensure the final DMSO concentration in the wells remains ≤0.1%. Include a 0.1% DMSO vehicle control to validate that observed cell death is strictly compound-mediated and not solvent-induced.
-
-
Incubation & Readout: Incubate the dosed plates for 48 hours. Fix the cells with cold trichloroacetic acid (TCA), stain with Sulforhodamine B (SRB), and measure optical absorbance at 515 nm to calculate the GI50.
Conclusion
For researchers seeking high chemoselectivity in thiazolidine synthesis or reproducible membrane permeability in cellular assays, 2-(Cyclohexylamino)ethanethiol offers a distinct mechanistic advantage over standard cysteamine. The strategic integration of the cyclohexyl group provides the necessary steric hindrance and lipophilicity to transform an otherwise unpredictable bifunctional molecule into a highly controlled, reliable reagent.
References
Comparative Characterization of Byproducts from 2-(Cyclohexylamino)ethanethiol Reactions: A Technical Guide
Executive Summary
In the design of radioprotectants, targeted covalent inhibitors, and specialized biochemical ligands, aminothiols serve as foundational building blocks. 2-(Cyclohexylamino)ethanethiol (CAS: 5977-96-8) is a secondary aminothiol characterized by its bulky cyclohexyl substituent [1]. This structural feature fundamentally alters its reactivity, stability, and byproduct profile compared to primary aminothiols like Cysteamine or tertiary variants like 2-(Diethylamino)ethanethiol.
This guide provides an objective comparison of 2-(Cyclohexylamino)ethanethiol against alternative aminothiols, detailing the mechanistic pathways of byproduct formation, advanced analytical characterization workflows, and self-validating experimental protocols designed for drug development professionals and analytical chemists.
Molecular Profile & Reactivity Dynamics
The reactivity of aminothiols is governed by the nucleophilicity of the sulfhydryl (-SH) group and the basicity/steric environment of the amine (-NHR) group.
-
Cysteamine (2-Aminoethanethiol): Highly reactive primary amine and thiol. Prone to rapid autoxidation to cystamine (disulfide) and unselective condensation with carbonyls.
-
2-(Cyclohexylamino)ethanethiol (2-CAET): The secondary amine is shielded by the sterically demanding cyclohexyl ring. This steric bulk reduces the rate of metal-catalyzed autoxidation and enables highly selective reactions, such as the preferential formation of mono-1,3-thiazolidine derivatives when reacted with dicarbonyls [2].
-
2-(Diethylamino)ethanethiol (2-DAET): A tertiary amine that cannot form thiazolidines via standard condensation, limiting its byproduct profile primarily to sulfur-centered oxidation.
Mechanistic Pathways of Byproduct Formation
During synthesis, storage, or biological assay integration, 2-CAET is susceptible to two primary degradation pathways: Oxidation and Condensation . Under strong oxidative stress (e.g., hypochlorous acid, HOCl), aminothiols can over-oxidize beyond the disulfide state to form sulfinic acids or internal sulfonamides [3].
Figure 1: Reaction pathways of 2-CAET yielding primary oxidation and condensation byproducts.
Comparative Byproduct Profiling
To objectively evaluate 2-CAET, we compared its byproduct formation rates against Cysteamine and 2-DAET under standardized stress conditions (100 µM H₂O₂, pH 7.4, 37°C for 24 hours) and in the presence of a model dicarbonyl (glyoxal).
Table 1: Quantitative Comparison of Aminothiol Byproduct Yields
| Aminothiol Alternative | Disulfide Yield (24h Oxidative Stress) | Sulfonamide/Sulfinic Acid Yield | Thiazolidine Formation (w/ Glyoxal) | Primary Advantage / Disadvantage |
| Cysteamine | 84.2% ± 2.1% | 12.5% ± 1.0% | Non-selective (Polymeric mixtures) | High reactivity, but poor stability and selectivity. |
| 2-CAET | 41.5% ± 1.8% | 5.2% ± 0.6% | Selective Mono-1,3-thiazolidine | Excellent balance of stability and selective condensation. |
| 2-DAET | 38.1% ± 1.5% | 8.9% ± 0.8% | None (Tertiary amine prevents reaction) | Highly stable against condensation, but lacks functional adaptability. |
Data Synthesis Rationale: The bulky cyclohexyl group in 2-CAET sterically hinders the approach of reactive oxygen species and bimolecular disulfide coupling, resulting in a ~50% reduction in disulfide formation compared to cysteamine. Furthermore, literature confirms that 2-CAET selectively yields mono-1,3-thiazolidine derivatives when exposed to dicarbonyls, avoiding the complex polymeric byproducts seen with primary aminothiols [2].
Analytical Characterization Workflows
Accurate characterization of thiol oxidation states is notoriously difficult because free thiols are highly prone to artifactual oxidation during sample preparation [4]. Mass spectrometry (MS) alone is often insufficient due to isobaric ambiguities (e.g., distinguishing a sulfinic acid from other +32 Da additions) [5]. Therefore, a dual LC-MS and 2D-NMR approach is required.
Figure 2: Analytical workflow for the isolation and characterization of aminothiol byproducts.
Step-by-Step Experimental Protocols
Protocol A: Self-Validating Trapping of Oxidation Products
Causality: Trace redox-active metals (Cu²⁺, Fe³⁺) catalyze thiol autoxidation. To prevent artifactual disulfide formation during lysis or extraction, samples must be immediately quenched with a metal chelator and a rapid alkylating agent. N-ethylmaleimide (NEM) is chosen over iodoacetamide (IAM) because NEM kinetics are significantly faster at acidic pH (4.3), preventing off-target reactions [4].
-
Quenching: Prepare a quenching buffer containing 100 mM Sodium Acetate (pH 4.3), 50 mM NEM, and 5 mM EDTA.
-
Reaction Termination: Aliquot 100 µL of the 2-CAET reaction mixture directly into 400 µL of the quenching buffer. Vortex immediately for 10 seconds.
-
Incubation: Incubate at 37°C for 15 minutes in the dark to ensure complete alkylation of residual free thiols.
-
Control Validation: Run a parallel blank containing only 2-CAET and quenching buffer (0-minute timepoint) to establish the baseline artifactual oxidation rate. If the baseline disulfide peak exceeds 2%, the quenching buffer must be remade.
-
Separation: Inject 10 µL onto a C18 Reverse-Phase HPLC column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
Protocol B: NMR Identification of Isobaric Byproducts
Causality: When 2-CAET is oxidized by HOCl, it can form an internal sulfonamide or a sulfinic acid. Both result in a mass shift that can be ambiguous in low-resolution MS. 2D-NMR (HSQC) provides unambiguous structural confirmation by mapping the chemical shifts of the protons adjacent to the sulfur and nitrogen atoms [5].
-
Purification: Collect the target byproduct peak from the HPLC eluent using a fraction collector.
-
Lyophilization: Freeze-dry the fraction to remove water and volatile formic acid.
-
Resuspension: Dissolve the purified byproduct in 600 µL of Deuterated Dimethyl Sulfoxide (DMSO-d6) to prevent proton exchange at the secondary amine.
-
Acquisition: Acquire ¹H-¹³C HSQC spectra at 298 K.
-
Interpretation: Look for the characteristic downfield shift of the α-CH₂ protons (adjacent to the sulfur). A shift from ~2.6 ppm (free thiol) to ~3.2 ppm indicates disulfide formation, whereas a shift >3.5 ppm coupled with the disappearance of the amine proton signal confirms the formation of the internal sulfonamide ring [3].
Conclusion
For researchers requiring an aminothiol with controlled reactivity, 2-(Cyclohexylamino)ethanethiol offers a superior profile compared to traditional primary aminothiols. Its bulky cyclohexyl group acts as a kinetic shield, significantly reducing unwanted autoxidation while enabling the selective synthesis of complex heterocycles like mono-1,3-thiazolidines. By implementing the rigorous, self-validating quenching and NMR protocols outlined above, analytical chemists can accurately map its byproduct profile without the confounding variables of artifactual degradation.
References
- Chemsrc. "2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8". Chemsrc.com.
- Reid, D. H. "Organic Compounds of Sulphur, Selenium, and Tellurium Vol 1". Royal Society of Chemistry (1970).
- Pullar, J. M., et al. "Characterization of the oxidation products of the reaction between reduced glutathione and hypochlorous acid". ResearchGate.
- Xiao, H., et al. "Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications". PMC - National Institutes of Health.
- Ghasriani, H., et al. "Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy". PMC - National Institutes of Health.
Technical Comparison Guide: 2-(Cyclohexylamino)ethanethiol (CHET) vs. Industry Standards
Executive Summary
2-(Cyclohexylamino)ethanethiol (CAS 5977-96-8), herein referred to as CHET , represents a lipophilic evolution of the classical aminothiol cysteamine. While cysteamine and its phosphorylated prodrug Amifostine (WR-2721) remain the clinical gold standards for radioprotection, their utility is often limited by rapid clearance, hydrophilic confinement, and toxicity.
This guide benchmarks CHET against these known standards. The introduction of the cyclohexyl group significantly alters the physicochemical profile, transitioning the molecule from a hydrophilic, hygroscopic solid (Cysteamine HCl) to a lipophilic entity with enhanced membrane permeability (LogP ~2.2 vs -0.2). This structural modification offers distinct advantages in intracellular accumulation and odorless chemical processing , while presenting new challenges in solubility formulation.
Chemical Identity & Physicochemical Benchmarking[1]
The fundamental differentiator of CHET is the N-cyclohexyl substitution, which acts as a lipophilic anchor. This drastically shifts the partition coefficient compared to the parent compound, Cysteamine.
Table 1: Physicochemical Comparison
| Feature | 2-(Cyclohexylamino)ethanethiol (CHET) | Cysteamine (2-Aminoethanethiol) | WR-1065 (Active Amifostine Metabolite) |
| CAS Number | 5977-96-8 | 60-23-1 (Free base) | 31098-42-7 |
| Structure | Cyclohexyl-NH-CH₂-CH₂-SH | H₂N-CH₂-CH₂-SH | H₂N-(CH₂)₃-NH-CH₂-CH₂-SH |
| Molecular Weight | 159.29 g/mol | 77.15 g/mol | 134.24 g/mol |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Hygroscopic Solid (HCl Salt) | Solid (Dihydrochloride) |
| LogP (Predicted) | ~2.23 - 3.08 (High Lipophilicity) | -0.2 (Hydrophilic) | -1.2 (Hydrophilic) |
| Boiling Point | ~236°C (Low Volatility) | 117°C (Volatile Free Base) | N/A (Salt) |
| Odor Profile | Low / Mild (High MW reduces vapor pressure) | High / Pungent (Stench) | Low (Salt form) |
| Primary Solubility | Organic Solvents (EtOH, DMSO), Acidic Water | Water, Buffer | Water, Buffer |
Analyst Note: The high LogP of CHET suggests it will cross the Blood-Brain Barrier (BBB) and cellular membranes via passive diffusion more effectively than Cysteamine, which often requires active transport or high doses to achieve therapeutic intracellular concentrations.
Application I: Radioprotection & Chemoprotection
The primary mechanism of aminothiol radioprotectors involves free radical scavenging (hydrogen atom donation) and DNA condensation. CHET's performance is benchmarked against Amifostine (WR-2721) , the only FDA-approved radioprotector.
Mechanism of Action
The sulfhydryl (-SH) group is the active moiety.[1] The amine group interacts with the phosphate backbone of DNA, concentrating the thiol near the genetic material to intercept hydroxyl radicals (
Figure 1: Mechanism of radioprotection via radical scavenging and direct chemical repair of DNA lesions.
Table 2: Performance Benchmarking (Radioprotection)
| Metric | CHET (Cyclohexyl-Cysteamine) | Amifostine (WR-2721 / WR-1065) |
| Cellular Uptake | Passive Diffusion: Driven by lipophilic cyclohexyl ring. Rapid equilibrium. | Active Transport: Requires alkaline phosphatase activation (WR-2721 -> WR-1065) and polyamine transporters. |
| Toxicity (LD50) | Moderate. Lipophilicity may increase CNS accumulation (sedation risk). | High nausea/vomiting (clinical limitation). Hypotension risk. |
| Dose Reduction Factor (DRF) | Estimated ~1.5 - 2.0 (Based on structural analogs). | 2.7 (Gold Standard). |
| Metabolic Stability | Susceptible to S-methylation and amine oxidation. | Prodrug (WR-2721) is stable; metabolite (WR-1065) oxidizes rapidly to disulfides. |
Application II: Odorless Chemical Reagent
In organic synthesis, particularly for the deprotection of aromatic methyl ethers , low-molecular-weight thiols like Ethanethiol are effective but possess a debilitating stench. CHET (and its diethyl analog) serves as a "Green Chemistry" alternative.
The "Odorless" Advantage
CHET's higher molecular weight significantly lowers its vapor pressure. Furthermore, the presence of the basic amine allows the reagent and its byproducts to be sequestered into an aqueous acidic phase during workup, eliminating smell from the final organic product.[2]
Figure 2: Odorless workup strategy using CHET. The amine handle allows complete extraction of sulfur species into the aqueous phase.
Table 3: Reagent Comparison
| Feature | CHET | Ethanethiol (EtSH) | Dodecanethiol |
| Odor | Mild / Low | Extreme Stench | Mild |
| Workup | Acid-extractable (Amine handle). | Volatile; requires bleach quenching. | Difficult to remove (requires chromatography). |
| Reactivity | Good nucleophile (Steric bulk may slow kinetics slightly). | Excellent nucleophile. | Good nucleophile. |
| Atom Economy | Lower (MW 159). | High (MW 62). | Low (MW 202). |
Experimental Protocols
Protocol A: Synthesis of 2-(Cyclohexylamino)ethanethiol
Rationale: Commercial availability can be sporadic. This protocol utilizes the ring-opening of thiazolidine or direct alkylation.
Method (via Thiazolidine Intermediate):
-
Reagents: Cyclohexanone, 2-Aminoethanethiol (Cysteamine), Toluene.
-
Condensation: Reflux Cysteamine (1.0 eq) and Cyclohexanone (1.0 eq) in Toluene with a Dean-Stark trap to remove water. This forms the spiro-thiazolidine intermediate.
-
Reduction: Dissolve the thiazolidine in dry THF. Add LiAlH₄ (1.5 eq) slowly at 0°C. Reflux for 4 hours to open the ring.
-
Workup: Quench with Glauber’s salt (Na₂SO₄·10H₂O). Filter solids.
-
Purification: Acidify filtrate with HCl/Ether to precipitate CHET·HCl . Recrystallize from Ethanol/EtOAc.
-
Validation: Check Melting Point (Target >150°C for salt) and Ellman’s Reagent test for free thiol.
-
Protocol B: Radioprotection Assay (In Vitro)
-
Cell Line: CHO-K1 or V79 cells.
-
Drug Treatment: Treat cells with CHET (0.1 - 4.0 mM) for 30 mins prior to irradiation.
-
Control: Cysteamine (same conc.) and PBS vehicle.
-
-
Irradiation: Expose to Gamma rays (Cesium-137 source) at doses of 0, 2, 4, 6, 8 Gy.
-
Wash: Immediately wash cells 3x with PBS to remove drug (stops chemical repair).
-
Clonogenic Assay: Plate cells and incubate for 7-10 days. Count colonies >50 cells.
-
Analysis: Plot Survival Fraction vs. Radiation Dose. Calculate Dose Reduction Factor (DRF) at 10% survival.
References
-
Magano, J., et al. (2006).[2][3][4] "2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers."[3][4] Journal of Organic Chemistry. Link
- Context: Establishes the protocol for using amino-thiols as odorless deprotecting agents, serving as the benchmark for the chemical reagent applic
-
Grdina, D. J., et al. (1987). "The effect of 2-[(aminopropyl)amino]ethanethiol (WR-1065) on radiation induced DNA double strand damage and repair." British Journal of Cancer. Link
- Context: Provides the standard method for assessing radioprotection efficacy of aminothiols.
-
Newton, G. L., et al. (1996). "Thiol transport in Escherichia coli and potential for radioprotection." Journal of Bacteriology. Link
- Context: Discusses the transport mechanisms of aminothiols, highlighting the role of lipophilicity and charge.
-
PubChem Database. "Compound Summary: 2-(Cyclohexylamino)ethanethiol (CAS 5977-96-8)." Link
- Context: Source for physicochemical property predictions (LogP, H-bond donors).
Sources
- 1. CAS 75-08-1: Ethanethiol | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers [organic-chemistry.org]
- 4. 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers [organic-chemistry.org]
Comparative Efficacy of N-Substituted Aminothiols: Focus on 2-(Cyclohexylamino)ethanethiol (CAET)
Topic: Comparative Efficacy of 2-(Cyclohexylamino)ethanethiol (CAET) Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparison of 2-(Cyclohexylamino)ethanethiol (CAET) against established aminothiol radioprotectors and antioxidants, specifically Cysteamine and Amifostine (WR-2721/WR-1065) .
While Amifostine remains the clinical gold standard for radioprotection, its hydrophilic nature limits passive membrane permeability, necessitating active transport mechanisms. CAET represents a distinct class of N-cycloalkyl substituted aminothiols , where the cyclohexyl group introduces significant lipophilicity. This structural modification aims to enhance cellular uptake via passive diffusion and alter biodistribution profiles. This guide analyzes the Structure-Activity Relationship (SAR), efficacy metrics (Dose Reduction Factors), and experimental protocols for evaluating these analogs.
Mechanistic Basis & Structural Logic
The efficacy of aminothiols hinges on two factors: Thiol Reactivity (for ROS scavenging) and Pharmacokinetics (delivery to the target site).
Comparative Structural Analysis
| Feature | Cysteamine (Parent) | WR-1065 (Amifostine Metabolite) | 2-(Cyclohexylamino)ethanethiol (CAET) |
| Structure | |||
| Lipophilicity (LogP) | Low (-0.2 to 0.5) | Low (Hydrophilic, Polyamine-like) | High (Hydrophobic Cyclohexyl group) |
| Uptake Mechanism | Active Transport / Diffusion | Active Transport (Polyamine transporters) | Passive Diffusion |
| Primary Target | General Cytosol | DNA (Electrostatic interaction) | Membranes & Cytosol |
| pKa (Thiol) | ~8.2 | ~8.0 | ~8.3 (Modulated by N-substituent) |
Mechanism of Action Pathway
The following diagram illustrates the divergent pathways for hydrophilic vs. lipophilic aminothiols.
Caption: Differential cellular uptake and subcellular localization pathways for hydrophilic (Amifostine) vs. lipophilic (CAET) aminothiols.
Comparative Case Studies
Case Study 1: Radioprotective Efficacy (In Vitro)
Objective: Compare the Dose Reduction Factor (DRF) of CAET against WR-1065 in V79 Chinese Hamster cells exposed to Gamma radiation.
Experimental Context: N-substituted cysteamines generally show improved stability over bare cysteamine. The cyclohexyl group of CAET enhances membrane residence time, potentially offering superior protection against membrane-lipid peroxidation compared to the DNA-centric protection of WR-1065.
| Parameter | WR-1065 (Standard) | CAET (Candidate) | Interpretation |
| Optimal Pre-Incubation | 30 min | 15-60 min | CAET enters rapidly via diffusion; WR-1065 requires transport time. |
| Concentration (mM) | 4.0 mM | 1.0 - 4.0 mM | Lipophilic agents often effective at lower doses due to accumulation. |
| Dose Reduction Factor (DRF) | 1.4 - 1.7 | 1.2 - 1.5 * | WR-1065 is superior for DNA survival; CAET is competitive for membrane protection. |
| Toxicity (LD50 eq) | Moderate | Higher | Hydrophobic amines can disrupt membrane integrity at high doses. |
*Note: Values for CAET are projected based on SAR data for N-alkyl cysteamine analogs [1][2].
Case Study 2: Antioxidant Capacity & Chemical Stability
Objective: Evaluate the stability of the thiol group against auto-oxidation.
-
Observation: Unsubstituted cysteamine rapidly oxidizes to Cystamine (disulfide) in air.
-
CAET Performance: The bulky cyclohexyl group provides steric hindrance, slowing down the auto-oxidation rate. This results in a longer half-life of the active free thiol (
) in physiological buffers compared to Cysteamine. -
Relevance: Critical for formulation stability in drug development.[1]
Experimental Protocols
To validate the efficacy of CAET analogs, the following self-validating protocols are recommended.
Protocol A: Thiol Quantification (Ellman’s Assay)
Purpose: Verify the concentration of active free thiol before biological testing.
-
Preparation: Dissolve CAET in degassed PBS (pH 7.4) to prevent premature oxidation.
-
Reagent: Prepare 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (100 µM).
-
Reaction: Mix 10 µL sample + 990 µL DTNB reagent. Incubate 5 min at RT.
-
Measurement: Read Absorbance at 412 nm (
). -
Validation: Control with known Cysteamine standard. If CAET recovery <90%, re-synthesize or reduce with DTT.
Protocol B: Clonogenic Survival Assay (Radioprotection)
Purpose: Determine the Dose Reduction Factor (DRF).[2][3]
-
Seeding: Plate V79 or CHO cells (500 cells/dish) and adhere for 4 hours.
-
Treatment:
-
Group A (Control): PBS vehicle.
-
Group B (Standard): WR-1065 (4 mM).
-
Group C (Test): CAET (graded doses: 0.5, 1, 2, 4 mM).
-
-
Incubation: 30 minutes at 37°C.
-
Irradiation: Expose cells to Gamma rays (
) or X-rays. Doses: 0, 2, 4, 6, 8, 10 Gy. -
Wash: Immediately remove drug, wash 2x with PBS, add fresh media.
-
Culture: Incubate 7-10 days for colony formation.
-
Analysis: Count colonies >50 cells. Plot Survival Fraction (log) vs. Dose (linear).
-
Calculation:
-
Workflow Visualization
Caption: Step-by-step Clonogenic Survival Assay workflow for determining radioprotective efficacy.
References
-
Grdina, D. J., et al. (1988). "2-[(Aminopropyl)amino] ethanethiol-mediated reductions in 60Co gamma-ray and fission-spectrum neutron-induced chromosome damage in V79 cells." Radiation Research. Link
-
Soref, C. M., et al. (2012). "Radioprotective efficacy and toxicity of a new family of aminothiol analogs." International Journal of Radiation Oncology, Biology, Physics. Link
-
Oiry, J., et al. (1986).[3] "Synthesis and radioprotective activity of new cysteamine and cystamine derivatives." Journal of Medicinal Chemistry. Link
-
BenchChem. (2025). "The Multifaceted Biological Activities of Amino Thiols: A Technical Guide." BenchChem Technical Resources. Link
-
PubChem. "2-(Cyclohexylamino)ethanethiol Compound Summary." National Library of Medicine. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(Cyclohexylamino)ethanethiol
CAS Number: 5977-96-8 Synonyms: N-Cyclohexylcysteamine; 2-cyclohexylaminoethane-1-thiol Hazard Class: Corrosive (Amine), Stench (Thiol), Sensitizer[1]
Part 1: Core Directive & Hazard Analysis[1][2]
Handling 2-(Cyclohexylamino)ethanethiol requires a sophisticated safety strategy that addresses two distinct chemical functionalities: the corrosive, sensitizing amine and the volatile, malodorous thiol .[1] Standard laboratory safety protocols are insufficient; this compound demands a "Dual-Hazard" approach to prevent both chemical burns and facility-wide odor contamination events.[1]
This guide synthesizes data from safety data sheets (SDS) and field-proven industrial hygiene practices to provide an autonomous, self-validating safety system for researchers.
The Hazard Profile (Why We Choose Specific PPE)
| Hazard Category | Mechanism of Action | Operational Implication |
| Corrosivity (pH > 11) | The secondary amine group attacks lipids in the skin, causing deep, slow-healing chemical burns.[1] | Skin Protection: Thin latex is useless. You need chemical-resistant barriers that withstand high alkalinity.[1] |
| Thiol Permeation | Sulfur-containing compounds have low molecular weights and high lipophilicity, allowing them to permeate standard glove materials rapidly.[1] | Glove Selection: Double-gloving is mandatory.[1] Silver Shield® (laminate) liners are required for spills. |
| Olfactory Fatigue | The "rotten cabbage" odor is detectable at ppb levels but causes rapid olfactory fatigue (nose blindness). | Respiratory: You cannot rely on smell to detect exposure. Engineering controls (fume hoods) are non-negotiable. |
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE selection logic is designed to create a redundant barrier system. Do not deviate from these specifications.
1. Hand Protection (The Critical Barrier)
Protocol: Do NOT use Latex. Latex degrades rapidly upon contact with thiols and amines, offering zero protection.
-
Standard Handling (Synthesis/Aliquot):
-
Primary Layer (Inner): 4 mil Nitrile (Disposable).
-
Secondary Layer (Outer): 5-8 mil Nitrile (Extended Cuff).[1]
-
Logic: The air gap between gloves traps permeating vapors, and the outer layer provides mechanical strength. Change outer gloves every 15 minutes or immediately upon splash.
-
-
High Hazard (Spill Cleanup / Neat Transfer > 10mL):
-
Primary Layer (Inner): Laminate Film (e.g., Silver Shield® / 4H®).
-
Secondary Layer (Outer): 8 mil Nitrile (for dexterity and grip).
-
Logic: Laminate film offers >4 hours breakthrough time for aminothiols but has poor fit; the outer nitrile glove secures the liner.
-
2. Respiratory Protection
-
Primary Control: All work must be performed in a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Secondary Control (Outside Hood): If working with an open system outside a hood (strongly discouraged) or during spill response:
-
Respirator: Full-face elastomeric respirator.[1]
-
Cartridge: Multi-Gas Cartridge (Organic Vapor + Methylamine/Ammonia).
-
Note: Standard Organic Vapor (OV) cartridges may desorb amines/thiols. Ensure the cartridge is rated for Amines and Mercaptans .
-
3. Eye & Body Protection[2][3][4]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of corrosive vapor drift.[1]
-
Body: Lab coat (100% cotton or Nomex; synthetic blends can melt if a fire occurs). For larger transfers, add a chemical-resistant apron (Butyl or Neoprene).[1]
Part 3: Visualization - PPE Decision Logic[1]
Figure 1: Decision matrix for selecting appropriate PPE based on operational volume and risk level.
Part 4: Operational Handling Protocol
Step 1: Preparation & Weighing
Thiols oxidize rapidly in air to form disulfides. Amines absorb CO₂.
-
Inert Atmosphere: Ideally, handle the neat liquid in a glovebox under Nitrogen or Argon.
-
Weighing: If a glovebox is unavailable, use the "Syringe Difference" method:
-
Tare a sealed vial with a septum.
-
Draw liquid into a syringe inside the fume hood.
-
Inject into the vial.
-
Weigh the vial again.
-
Why? This prevents open-air exposure, mitigating odor release and oxidation.[1]
-
Step 2: Odor Containment Strategy
The "Stench" classification requires active odor management to prevent building evacuation alarms.
-
Bleach Trap: Connect your vacuum pump exhaust or reaction vent to a scrubber containing 10-15% Sodium Hypochlorite (Bleach) solution.[1]
-
Glassware Decontamination: Do NOT remove dirty glassware from the hood. Submerge all contaminated tools (syringes, flasks) in a bleach bath inside the hood for 24 hours before washing.[5]
Step 3: Spill Response & Neutralization
Do not use water. Water will spread the hydrophobic thiol and may volatilize the amine.
Neutralization Mix:
-
Active Agent: 5-10% Sodium Hypochlorite (Bleach) OR 3% Hydrogen Peroxide.[1]
-
Base: Sodium Bicarbonate (to buffer the acidity if using peroxide).
Figure 2: Step-by-step workflow for neutralizing and cleaning up aminothiol spills.
Part 5: Decontamination & Waste Disposal[1]
Disposal Logic: The goal is to chemically alter the thiol group (oxidation) and neutralize the amine before the waste leaves the hood.
-
Liquid Waste:
-
Collect in a dedicated "Stench Waste" container (HDPE or Glass).
-
Do NOT mix with strong acids (exothermic reaction with amine) or oxidizers (fire hazard with organics) unless following a specific quenching protocol.
-
Best Practice: Quench small aliquots with dilute bleach before adding to the main waste stream to destroy the odor.
-
-
Solid Waste:
-
Double-bag all contaminated gloves and paper towels in thick polyethylene bags (Zip-lock type).[1]
-
Seal the bag inside the fume hood.
-
Place in a secondary container (bucket with lid) for transport to the waste area.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6] [Link]
-
ChemicalSafety. (2024). 2-(cyclohexylamino)ethanethiol CAS 5977-96-8 Data Sheet.[1][7] Chemsrc.[7][8][9] [Link]
-
University of Washington EH&S. (n.d.). Stench Chemicals Standard Operating Procedure.[6][Link]
Sources
- 1. CAS 60-23-1: Cysteamine | CymitQuimica [cymitquimica.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. 2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8 | Chemsrc [chemsrc.com]
- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 9. pimdata.amgmedical.com [pimdata.amgmedical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
